13-MethylHexadecanoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H68N7O17P3S |
|---|---|
Peso molecular |
1020.0 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O17P3S/c1-5-15-26(2)16-13-11-9-7-6-8-10-12-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53) |
Clave InChI |
GKFFUZJNDVQFGW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Biological Significance of 13-MethylHexadecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-MethylHexadecanoyl-CoA, an iso-branched-chain fatty acyl-CoA (iso-C17:0-CoA), is an intriguing metabolite at the intersection of lipid metabolism, cellular signaling, and inflammation. While less studied than its straight-chain counterparts, emerging evidence highlights its significant biological roles. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and biological functions of this compound. We delve into its involvement in modulating gene expression related to lipid synthesis and inflammation, its contribution to the properties of biological membranes, and its potential as a biomarker and therapeutic target. This document consolidates current knowledge, presents quantitative data in structured formats, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on their carbon backbone. They are broadly classified into two main series: iso- and anteiso-BCFAs, depending on the position of the methyl group. This compound belongs to the iso-series, with a methyl branch on the antepenultimate carbon (carbon 13). While present in smaller quantities than straight-chain fatty acids in mammals, BCFAs are significant components of certain dietary sources, such as dairy fat, and are also synthesized endogenously.[1]
The unique structural configuration of this compound imparts distinct physicochemical properties that influence its biological functions. These include effects on membrane fluidity, lipid packing, and interactions with cellular proteins, setting it apart from linear fatty acyl-CoAs. This guide will explore the multifaceted biological significance of this specific branched-chain fatty acyl-CoA.
Biosynthesis of this compound
The de novo synthesis of this compound in mammalian cells is a multi-step process that originates from the catabolism of the branched-chain amino acid, leucine (B10760876). The pathway involves both mitochondrial and cytosolic enzymatic reactions.
The initial steps of leucine degradation occur within the mitochondria, yielding isovaleryl-CoA. For elongation into a long-chain fatty acid, isovaleryl-CoA or its carnitine derivative must be transported to the cytosol. This transport is a critical regulatory step and is thought to be facilitated by carnitine acetyltransferase (CrAT).[2][3]
Once in the cytosol, isovaleryl-CoA serves as a primer for the fatty acid synthase (FASN) complex. FASN catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. The elongation process continues until the 17-carbon iso-fatty acid, 13-methylhexadecanoic acid (iso-heptadecanoic acid), is formed. This free fatty acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase.
Metabolic Fate and Biological Roles
This compound can enter several metabolic pathways, contributing to the synthesis of complex lipids and participating in cellular signaling.
Incorporation into Complex Lipids and Membrane Fluidity
As a fatty acyl-CoA, this compound can be incorporated into various lipid species, including phospholipids, triglycerides, and cholesterol esters. The presence of the methyl branch in the acyl chain disrupts the tight packing of lipids in biological membranes. This disruption increases membrane fluidity, which is crucial for the function of membrane-bound proteins and for cellular processes such as endocytosis and exocytosis. The altered membrane properties can also influence the formation of lipid rafts and signaling platforms.
Modulation of Gene Expression
Recent studies have indicated that iso-BCFAs, including the C17:0 isoform, can regulate the expression of genes involved in lipid metabolism and inflammation.[4][5]
-
Lipid Metabolism: Iso-BCFAs have been shown to decrease the expression of key genes in lipid synthesis, such as stearoyl-CoA desaturase (SCD1) and fatty acid elongase 6 (ELOVL6).[4] This suggests a potential role in regulating cellular lipid homeostasis.
-
Inflammation: A significant biological role of iso-BCFAs appears to be their anti-inflammatory properties. Studies have demonstrated that iso-BCFAs can downregulate the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and 15-lipoxygenase (ALOX15) in adipocytes.[4][5] This effect may be mediated through the modulation of inflammatory signaling pathways such as the NF-κB pathway. The inverse association between plasma iso-C17:0 levels and liver fat in children further supports its beneficial metabolic effects.[1]
References
The Unseen Engine: A Technical Guide to the Discovery and Isolation of 13-MethylHexadecanoyl-CoA in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacteria, influencing fluidity, permeability, and adaptation to environmental stresses such as low temperatures. Among these, the anteiso series, characterized by a methyl branch on the antepenultimate carbon, plays a significant role. 13-MethylHexadecanoyl-CoA, the activated form of anteiso-heptadecanoic acid (a-C17:0), is a key metabolic intermediate in the biosynthesis of these important membrane constituents. While not a household name in microbial metabolites, its transient existence is fundamental to the formation of the cellular envelope in numerous bacterial species.
This technical guide provides an in-depth overview of the discovery (as part of the broader biosynthetic pathway elucidation), isolation, and quantification of this compound in microorganisms. We will delve into the biosynthetic pathways, present detailed experimental protocols for its study, and provide quantitative data on the prevalence of its corresponding fatty acid.
The Biosynthetic Pathway of Anteiso-Fatty Acyl-CoAs
The discovery of this compound is intrinsically linked to the elucidation of the branched-chain fatty acid synthesis pathway in bacteria, particularly in Gram-positive organisms like Bacillus subtilis and Listeria monocytogenes. Unlike the synthesis of straight-chain fatty acids, which uses acetyl-CoA as a primer, anteiso-BCFA synthesis utilizes a primer derived from the amino acid L-isoleucine.
The pathway can be summarized as follows:
-
Primer Synthesis: L-isoleucine is converted through a series of enzymatic steps into 2-methylbutyryl-CoA. This short, branched-chain acyl-CoA serves as the specific starter unit for anteiso-fatty acids with an odd number of carbon atoms.
-
Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS II) system. This process involves the sequential addition of two-carbon units from malonyl-CoA.
-
Formation of this compound: After six cycles of elongation, the 17-carbon acyl chain attached to an acyl carrier protein (ACP) is formed. This is then converted to its CoA thioester, this compound, which can then be utilized for phospholipid synthesis.
Key enzymes in this pathway include the branched-chain α-keto acid dehydrogenase (BKD) complex, which is crucial for primer formation, and β-ketoacyl-ACP synthase III (FabH), which initiates the condensation reactions.[1]
Quantitative Data
Direct quantification of the this compound pool is technically challenging and rarely reported. However, the abundance of its corresponding fatty acid, anteiso-C17:0, in the total cellular fatty acid profile provides a strong indication of the activity of this pathway. The following tables summarize the relative abundance of major branched-chain fatty acids in Listeria monocytogenes grown at different temperatures, highlighting the prevalence of anteiso-C17:0.
Table 1: Fatty Acid Composition of Listeria monocytogenes at 37°C
| Fatty Acid | Type | Relative Abundance (%) |
| iso-C15:0 | Branched | 30.5 ± 1.2 |
| anteiso-C15:0 | Branched | 48.2 ± 1.5 |
| iso-C16:0 | Branched | 4.5 ± 0.3 |
| anteiso-C17:0 | Branched | 10.8 ± 0.9 |
| Other | - | 6.0 ± 0.5 |
| Data adapted from studies on L. monocytogenes fatty acid profiles.[2] |
Table 2: Fatty Acid Composition of Listeria monocytogenes at 6°C
| Fatty Acid | Type | Relative Abundance (%) |
| iso-C15:0 | Branched | 15.2 ± 1.0 |
| anteiso-C15:0 | Branched | 65.1 ± 2.1 |
| iso-C16:0 | Branched | 2.1 ± 0.2 |
| anteiso-C17:0 | Branched | 12.6 ± 1.1 |
| Other | - | 5.0 ± 0.4 |
| Data illustrates the shift towards anteiso-fatty acids at lower temperatures to maintain membrane fluidity.[2] |
Experimental Protocols
Protocol for Analysis of Cellular Fatty Acid Composition (GC-MS)
This protocol details the standard method to analyze the total fatty acid profile of a microorganism, which is the most common way to quantify the prevalence of anteiso-C17:0.
Objective: To extract total lipids from bacterial cells, convert the fatty acids to fatty acid methyl esters (FAMEs), and analyze the composition by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet (e.g., Listeria monocytogenes, Bacillus subtilis)
-
0.9% NaCl solution
-
BF₃-methanol (14% w/v) or 1% H₂SO₄ in methanol
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Methodology:
-
Lipid Extraction (Bligh & Dyer Method):
-
Start with a known quantity of lyophilized or wet cell pellet (e.g., 50 mg).
-
Add 1 ml of methanol and vortex thoroughly.
-
Add 2 ml of chloroform and vortex for 2 minutes.
-
Add 0.8 ml of 0.9% NaCl solution and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
-
Transesterification to FAMEs:
-
Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.
-
Add 1 ml of 14% BF₃-methanol (or 1% H₂SO₄ in methanol).
-
Seal the tube and heat at 80°C for 90 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 ml of deionized water and 2 ml of hexane. Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate phases. The FAMEs are now in the upper hexane layer.
-
Transfer the hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µl of the hexane extract into the GC-MS.
-
Use a temperature program suitable for FAME analysis, for example: initial temperature of 80°C for 1 min, ramp at 10°C/min to 160°C, then ramp at 3°C/min to 220°C, and hold for 5 minutes.[4]
-
Identify peaks by comparing retention times with known standards and by interpreting the mass spectra. Quantify by integrating the peak areas.
-
Protocol for Isolation and Analysis of Long-Chain Acyl-CoAs (HPLC)
This protocol is adapted from established methods for acyl-CoA extraction and is intended for the enrichment and analysis of long-chain species like this compound.[5][6]
Objective: To extract and partially purify long-chain acyl-CoAs from bacterial cells for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellet
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9)
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 reverse-phase column and UV detector (260 nm)
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile
Methodology:
-
Rapid Quenching and Cell Lysis:
-
Rapidly quench metabolic activity by adding the cell culture to a pre-chilled quenching solution.
-
Harvest cells by centrifugation at low temperature.
-
Resuspend the cell pellet in ice-cold extraction buffer.
-
Lyse the cells using a suitable method (e.g., bead beating, sonication) while keeping the sample on ice.
-
-
Acyl-CoA Extraction:
-
Add 2-propanol to the cell lysate and homogenize.
-
Add acetonitrile to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content buffer (e.g., 5% acetonitrile in water) to remove polar impurities.
-
Elute the long-chain acyl-CoAs with a higher concentration of organic solvent (e.g., 80% acetonitrile).
-
Evaporate the eluate to dryness under vacuum or nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a small volume of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Elute the acyl-CoAs using a gradient of Mobile Phase B (e.g., 20% to 80% ACN over 40 minutes).
-
Monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
Identification of this compound would require a synthetic standard or further analysis by LC-MS.
-
Role in Signaling and Drug Development
While the primary role of this compound is as a precursor for membrane phospholipids, the pathway it belongs to is a target for novel antimicrobial drug development. The enzymes responsible for branched-chain fatty acid synthesis, such as FabH, are essential for the survival of many pathogenic bacteria but are absent in humans, making them attractive targets.[1] There is currently no direct evidence to suggest that this compound itself acts as a signaling molecule. Its function appears to be confined to its role as a building block in lipid metabolism.
Conclusion
This compound is a vital, albeit transient, intermediate in the biosynthesis of anteiso-branched-chain fatty acids in a variety of microorganisms. Its discovery is a part of the broader story of how we came to understand bacterial lipid metabolism. While its direct isolation is complex, its presence and importance can be effectively inferred through the analysis of the resulting fatty acid, anteiso-C17:0. The protocols and data presented here provide a comprehensive technical foundation for researchers investigating this fundamental aspect of microbial physiology and for those seeking to exploit this pathway for the development of new therapeutics.
References
- 1. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous fatty acids affect membrane properties and cold adaptation of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope analysis confirms substantial changes in the fatty acid composition of bacteria treated with antimicrobial random peptide mixtures (RPMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathway of branched-chain fatty acyl-CoAs, crucial lipid molecules with diverse physiological roles. This document details the enzymatic steps, precursor molecules, and key regulatory points in the pathway. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating lipid metabolism and its implications in health and disease.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. The most common forms are the iso and anteiso monomethyl-branched fatty acids (mmBCFAs), which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[1][2][3] BCFAs are integral components of cell membranes, where they influence fluidity and other biophysical properties.[2] Their biosynthesis is of significant interest due to their association with various metabolic processes and their potential as biomarkers or therapeutic targets.
The Core Biosynthetic Pathway
The de novo synthesis of BCFAs originates from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][5][6] This process provides the specific branched, short-chain acyl-CoA primers necessary for the initiation of fatty acid synthesis. The subsequent elongation of these primers is carried out by the fatty acid synthase (FASN) complex.[1][7][8]
The key stages of the pathway are:
-
Generation of Branched-Chain α-Keto Acids: The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid transferase (BCAT).[4][9][10] This reaction, which primarily occurs in skeletal muscle, converts valine, leucine, and isoleucine into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, respectively.[5][9][10][11]
-
Oxidative Decarboxylation to Branched-Chain Acyl-CoAs: The BCKAs undergo an irreversible oxidative decarboxylation catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD or BCKDH) complex.[11][12][13][14] This multi-enzyme complex is a critical regulatory point in the pathway.[10][13] The reaction produces the following branched-chain acyl-CoA primers:
-
Elongation by Fatty Acid Synthase: These branched-chain acyl-CoAs serve as primers for the fatty acid synthase (FASN) complex.[1][15] FASN, a multi-enzyme protein, typically uses acetyl-CoA as a primer for straight-chain fatty acid synthesis.[16][17] However, it exhibits promiscuity and can utilize these branched-chain primers to synthesize BCFAs.[1][8] The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA, which is synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC).[18][19][20]
-
Priming with isobutyryl-CoA leads to the synthesis of even-numbered iso-BCFAs (e.g., 14-methyl-pentadecanoic acid).[5]
-
Priming with isovaleryl-CoA results in odd-numbered iso-BCFAs (e.g., 13-methyl-tetradecanoic acid).[5]
-
Priming with α-methylbutyryl-CoA produces odd-numbered anteiso-BCFAs (e.g., 12-methyl-tetradecanoic acid).[5]
-
The catabolism of valine and isoleucine can also produce propionyl-CoA, which can serve as a primer for the synthesis of odd-chain straight-chain fatty acids.[9][21][22][23]
Visualization of the Biosynthesis Pathway
Caption: Biosynthesis pathway of branched-chain fatty acyl-CoAs from branched-chain amino acids.
Quantitative Data Summary
The contribution of BCAA catabolism to lipid synthesis can be significant, particularly in adipocytes. The following table summarizes key quantitative findings from studies on this pathway.
| Parameter | Contribution | Cell Type/Tissue | Reference |
| Lipogenic Acetyl-CoA Pool | Leucine and isoleucine contribute at least 25-30% | 3T3-L1 Adipocytes | [9][21][24] |
| Lipogenic Propionyl-CoA Pool | Valine and isoleucine contribute 100% | 3T3-L1 Adipocytes | [9][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the BCFA biosynthesis pathway. Below are protocols for key experiments.
5.1. Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity
This protocol is adapted from methods using stable isotopes and mass spectrometry for high sensitivity.[25]
Objective: To measure the activity of the BCKAD complex in tissue homogenates.
Principle: The assay measures the rate of decarboxylation of a 13C-labeled BCKA substrate (e.g., α-keto[1-13C]isocaproate) by monitoring the production of 13CO2.
Materials:
-
Tissue sample (e.g., liver, skeletal muscle)
-
Homogenization buffer
-
Reaction buffer containing cofactors (NAD+, CoASH, thiamine (B1217682) pyrophosphate)
-
α-keto[1-13C]isocaproate substrate
-
Internal standard (e.g., K213CO3)
-
Acid solution to terminate the reaction (e.g., perchloric acid)
-
Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer to extract the mitochondrial fraction containing the BCKAD complex.
-
Enzyme Reaction: In a sealed reaction vessel, incubate the tissue homogenate with the reaction buffer and the 13C-labeled substrate at 37°C.
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding an acid solution. This also facilitates the release of CO2 into the headspace of the vessel.
-
Internal Standard Addition: Add a known amount of the internal standard for accurate quantification.
-
13CO2 Analysis: Analyze the headspace gas using GC-IRMS to determine the ratio of 13CO2 to 12CO2.
-
Calculation: Calculate the amount of 13CO2 produced and express the BCKAD activity as nmol of substrate converted per minute per mg of protein.
5.2. Analysis of Branched-Chain Fatty Acyl-CoAs by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of BCFAs in biological samples.
Objective: To determine the profile and abundance of BCFAs in cells or tissues.
Principle: Lipids are extracted from the sample, derivatized to fatty acid methyl esters (FAMEs), and then analyzed by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Biological sample (cells, tissue)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Transesterification reagent (e.g., methanolic HCl)
-
Internal standards (e.g., deuterated fatty acids)
-
GC-MS system
Procedure:
-
Lipid Extraction: Homogenize the sample and extract the total lipids using a suitable solvent system.
-
Transesterification: Convert the fatty acids in the lipid extract to FAMEs by incubation with a transesterification reagent.
-
FAME Extraction: Extract the FAMEs into an organic solvent (e.g., hexane).
-
GC-MS Analysis: Inject the FAME sample into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the individual BCFAs by comparing their peak areas to those of the internal standards.
Logical Flow of BCAA Contribution to Lipogenesis
Caption: Logical workflow of BCAA contribution to both branched-chain and straight-chain fatty acid synthesis.
Conclusion
The biosynthesis of branched-chain fatty acyl-CoAs is intrinsically linked to the catabolism of branched-chain amino acids. This pathway is a key example of the interplay between amino acid and lipid metabolism. A thorough understanding of the enzymes, substrates, and regulatory mechanisms involved is essential for research in metabolic diseases, and for the development of novel therapeutic strategies targeting these pathways. The provided data, diagrams, and protocols offer a foundational resource for professionals in this field.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
- 10. youtube.com [youtube.com]
- 11. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. grokipedia.com [grokipedia.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jackwestin.com [jackwestin.com]
- 17. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 18. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]
- 19. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 20. quora.com [quora.com]
- 21. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolic switch during adipogenesis: From branched chain amino acid catabolism to lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 24. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 13-MethylHexadecanoyl-CoA in Environmental Samples: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the natural occurrence of 13-MethylHexadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, in environmental contexts. As an activated intermediate in fatty acid metabolism, this compound is primarily found intracellularly within various bacterial species. Its direct detection in environmental matrices such as soil, sediment, or water is improbable due to its transient nature and low extracellular concentrations. However, its presence and activity can be inferred through the analysis of its more stable and abundant fatty acid counterpart, 13-methylhexadecanoic acid (anteiso-C17:0 fatty acid). This document summarizes the available quantitative data for this biomarker, details the experimental protocols for its detection, and illustrates the relevant biochemical pathways and analytical workflows.
Introduction: Branched-Chain Acyl-CoAs as Bacterial Markers
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacteria, particularly Gram-positive bacteria. They play a crucial role in maintaining membrane fluidity and adapting to environmental stressors. BCFAs are categorized into two main series: iso and anteiso, based on the position of a methyl branch on the penultimate or antepenultimate carbon, respectively.
This compound is the activated form of 13-methylhexadecanoic acid, an anteiso-fatty acid with 17 carbon atoms (anteiso-C17:0). This acyl-CoA is a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids. While the fatty acid itself is a stable biomarker used to characterize microbial communities in environmental samples, the acyl-CoA is a transient intracellular metabolite. Therefore, this guide focuses on the detection of the fatty acid as a proxy for the presence and metabolic activity leading to the formation of this compound.
Quantitative Data on the Occurrence of 13-Methylhexadecanoic Acid (anteiso-C17:0) in Environmental Samples
Direct quantitative measurements of this compound in environmental samples are not available in the current scientific literature. However, the concentration of its corresponding fatty acid, 13-methylhexadecanoic acid (anteiso-C17:0), has been quantified in various matrices. These measurements serve as a reliable indicator of the presence of microbial communities capable of synthesizing this branched-chain fatty acid, and thus, its acyl-CoA precursor.
The following table summarizes representative quantitative data for anteiso-C17:0 fatty acid found in an environmental context. It is important to note that concentrations can vary significantly based on the specific environment, microbial population density, and analytical methods employed.
| Environmental Matrix | Analyte | Concentration Range | Sample Description | Reference |
| House Dust | anteiso-C17:0 | 0.007–0.123 nmol/mg of dust | Settled house dust samples | [1] |
Biosynthesis of Anteiso-Branched-Chain Fatty Acids
The biosynthesis of anteiso-fatty acids, such as 13-methylhexadecanoic acid, begins with the conversion of L-isoleucine to 2-methylbutanoyl-CoA. This serves as the starter unit for fatty acid synthesis. A series of condensation reactions with malonyl-CoA, catalyzed by the fatty acid synthase (FASII) system, elongates the chain to ultimately produce the long-chain branched fatty acid. The immediate precursor to the elongation of the fatty acid chain is this compound.
Biosynthesis of 13-methylhexadecanoic acid.
Experimental Protocols
This section provides detailed methodologies for the analysis of 13-methylhexadecanoic acid from environmental samples and a hypothetical protocol for the targeted analysis of this compound from bacterial cultures, which could be adapted for environmental samples with significant biomass.
Analysis of 13-Methylhexadecanoic Acid from Soil/Sediment
This protocol is based on the widely used Fatty Acid Methyl Ester (FAME) analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
4.1.1. Lipid Extraction (Modified Bligh-Dyer Method)
-
Sample Preparation: Lyophilize (freeze-dry) 2-5 grams of soil or sediment sample to remove water.
-
Extraction:
-
Place the dried sample into a solvent-rinsed glass centrifuge tube with a PTFE-lined cap.
-
Add a single-phase extraction solvent mixture of chloroform (B151607):methanol (B129727):phosphate buffer (1:2:0.8 v/v/v).
-
Agitate vigorously (e.g., vortex followed by shaking) for 2 hours at room temperature.
-
Centrifuge to pellet the solid material.
-
Decant the supernatant (lipid extract) into a clean glass tube.
-
-
Phase Separation:
-
Add chloroform and water to the lipid extract to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v), which will separate the mixture into two phases.
-
Vortex and centrifuge to facilitate phase separation.
-
The lower chloroform phase, containing the lipids, is carefully collected.
-
-
Drying: Evaporate the chloroform from the collected lipid fraction under a gentle stream of nitrogen gas.
4.1.2. Fractionation and Transesterification
-
Solid Phase Extraction (SPE):
-
Redissolve the dried lipid extract in a small volume of chloroform.
-
Apply the extract to a pre-conditioned silica (B1680970) gel SPE cartridge.
-
Elute neutral lipids with chloroform and glycolipids with acetone.
-
Elute the phospholipid fraction, which contains the bacterial fatty acids, with methanol.
-
-
Transesterification (to form FAMEs):
-
Dry the collected phospholipid fraction under nitrogen.
-
Add a mild alkaline methanolysis reagent (e.g., 0.5 M methanolic KOH).
-
Incubate at 37°C for 15 minutes.
-
Neutralize the reaction with an acidic solution (e.g., 1 M acetic acid).
-
Extract the FAMEs into hexane (B92381). The upper hexane layer is collected for analysis.
-
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Identification: The anteiso-C17:0 FAME is identified by its retention time relative to a known standard and its characteristic mass spectrum.
Workflow for FAME analysis of environmental samples.
Hypothetical Protocol for Analysis of this compound
This protocol is adapted from methods for analyzing long-chain acyl-CoAs in bacterial or mammalian cells and has not been validated for direct environmental samples. It would require significant optimization.
4.2.1. Extraction of Acyl-CoAs
-
Sample Collection: Collect a significant amount of biomass (e.g., from a bacterial culture or a highly concentrated environmental sample).
-
Quenching and Lysis:
-
Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).
-
-
Extraction:
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with a small amount of ammonium (B1175870) hydroxide).
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC-MS analysis (e.g., 50:50 acetonitrile:water).
-
4.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY) or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the long-chain acyl-CoA.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) for accurate quantification.
Hypothetical workflow for acyl-CoA analysis.
Conclusion and Future Directions
While this compound is a crucial intermediate in the biosynthesis of anteiso-fatty acids in many bacteria, its direct detection in environmental samples remains a significant analytical challenge. The current state-of-the-art relies on the quantification of its stable fatty acid product, 13-methylhexadecanoic acid, as a proxy for the presence and activity of relevant microbial populations. The methodologies provided in this guide offer robust approaches for the analysis of this important bacterial biomarker.
Future research could focus on the development of highly sensitive analytical techniques to enable the direct detection and quantification of long-chain acyl-CoAs like this compound in complex environmental matrices. Such advancements would provide a more direct measure of the metabolic state of microbial communities and enhance our understanding of biogeochemical processes. For drug development professionals, understanding the biosynthesis of these unique bacterial fatty acids may offer novel targets for antimicrobial therapies.
References
The Role of 13-MethylHexadecanoyl-CoA in Microbial Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microbial adaptation to fluctuating and often harsh environmental conditions is a complex process critical for survival and pathogenesis. A key strategy employed by many bacteria is the modification of their cell membrane composition, particularly the fatty acid profile, to maintain membrane fluidity and integrity. Branched-chain fatty acids (BCFAs), such as 13-methylhexadecanoic acid (iso-C17:0), play a pivotal role in this adaptive response. This technical guide provides an in-depth analysis of the function of 13-MethylHexadecanoyl-CoA, the activated form of iso-C17:0, in the microbial stress response. We will explore its biosynthesis, its impact on membrane biophysics under various stressors, and the regulatory networks that govern its production. This document summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the associated biochemical and signaling pathways to offer a comprehensive resource for researchers in microbiology and drug development.
Introduction: Branched-Chain Fatty Acids and Membrane Homeostasis
The bacterial cell membrane is a dynamic barrier essential for cellular processes, including transport, signaling, and energy transduction. The fluidity of this membrane is largely determined by the composition of its phospholipid acyl chains. Bacteria modulate their membrane fluidity in a process known as homeoviscous adaptation to counteract the effects of environmental stressors such as temperature fluctuations, pH shifts, and exposure to antimicrobial agents.[1][2]
Branched-chain fatty acids (BCFAs) are major components of the membranes of many Gram-positive bacteria, including species of Bacillus and Listeria, and are also found in some Gram-negative bacteria.[3] BCFAs are characterized by a methyl branch near the acyl chain terminus. The two most common types are iso and anteiso branched-chain fatty acids. 13-Methylhexadecanoic acid (iso-C17:0) is an example of an iso-BCFA. The position of the methyl group in BCFAs disrupts the tight packing of the acyl chains in the membrane, thereby lowering the phase transition temperature and increasing membrane fluidity.[3] This is particularly crucial for survival at low temperatures and for withstanding other membrane-perturbing stresses.[3] The precursor for the biosynthesis of iso-C17:0 is this compound.
Biosynthesis of this compound
The synthesis of iso-C17:0 is initiated from precursors derived from branched-chain amino acid (BCAA) metabolism. Specifically, the catabolism of leucine (B10760876) provides the isovaleryl-CoA primer necessary for the synthesis of iso-odd-numbered fatty acids. The biosynthesis pathway involves a type II fatty acid synthase (FASII) system.
A key enzyme in initiating BCFA synthesis is β-ketoacyl-acyl carrier protein synthase III (FabH). The substrate specificity of FabH is a major determinant of the types of fatty acids a bacterium can produce. In bacteria that synthesize BCFAs, FabH can utilize branched-chain acyl-CoA primers. Bacillus subtilis, for example, possesses two FabH homologs, FabHA and FabHB, which can use these branched primers.[4][5]
The synthesis of the isovaleryl-CoA primer is dependent on the branched-chain α-keto acid dehydrogenase (Bkd) complex, which is encoded by the bkd operon.[6][7] This enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of BCAAs.
Quantitative Changes in Iso-C17:0 Levels Under Stress
The proportion of iso-C17:0 and other BCFAs in the bacterial membrane is not static and changes significantly in response to environmental cues.
pH Stress
In Listeria monocytogenes, changes in pH lead to significant alterations in the membrane fatty acid profile. Under alkaline conditions, there is generally an increase in the proportion of BCFAs, particularly the anteiso forms. Conversely, acidic conditions can lead to a decrease in the ratio of anteiso to iso fatty acids.[8][9][10]
Table 1: Fatty Acid Composition of Listeria monocytogenes 10403S in Response to pH Stress [8]
| pH | Total iso-FAs (%) | Total anteiso-FAs (%) | iso-C17:0 (%) | anteiso-C17:0 (%) |
| 9.0 | 20.8 ± 0.58 | 76.69 ± 0.39 | 3.70 ± 0.12 | 1.38 ± 0.07 |
| 8.5 | 19.8 ± 0.24 | 77.87 ± 0.24 | 3.54 ± 0.10 | 1.87 ± 0.10 |
| 8.0 | 19.5 ± 0.22 | 78.22 ± 0.22 | 3.32 ± 0.06 | 1.95 ± 0.05 |
| 7.0 | 21.0 ± 0.36 | 76.69 ± 0.39 | 3.62 ± 0.06 | 2.13 ± 0.61 |
| 6.0 | 25.0 ± 1.29 | 71.97 ± 1.18 | 2.93 ± 0.19 | 3.22 ± 0.48 |
| 5.5 | 24.0 ± 0.58 | 72.55 ± 0.74 | 3.08 ± 0.10 | 3.44 ± 0.16 |
| 5.0 | 16.0 ± 0.12 | 80.24 ± 0.68 | 5.10 ± 0.08 | 3.02 ± 0.37 |
Values are presented as the mean ± standard deviation from three independent experiments.
Temperature Stress
Temperature is a major driver of changes in BCFA composition. In psychrotolerant bacteria like Chryseobacterium frigidisoli, a decrease in temperature leads to an increase in the proportion of anteiso-fatty acids and a decrease in iso-fatty acids to enhance membrane fluidity.[1][11]
Table 2: Major Fatty Acid Composition of Chryseobacterium frigidisoli PB4T at Different Temperatures [11]
| Fatty Acid | 20°C (%) | 14°C (%) | 10°C (%) | 5°C (%) | 0°C (%) |
| iso-C15:0 | 25.8 | 24.9 | 16.7 | 12.8 | 11.1 |
| iso-C17:0 3OH | 2.8 | 3.0 | 2.6 | 1.9 | 1.5 |
| iso-C17:1ω7 | 10.1 | 11.2 | 16.9 | 13.9 | 11.3 |
| anteiso-C15:0 | 27.9 | 28.5 | 30.1 | 33.6 | 35.8 |
| anteiso-C17:3ω3,7 | 1.8 | 2.1 | 2.7 | 3.8 | 4.8 |
Note: The table presents a selection of major fatty acids. iso-C17:0 was not reported as a major component in this study, but a hydroxylated version was present.
Signaling and Regulatory Pathways
The synthesis of this compound is tightly regulated at the transcriptional level in response to stress. This regulation involves a network of transcription factors, sigma factors, and the availability of biosynthetic precursors.
The Role of the bkd Operon and BCAA Metabolism
The expression of the bkd operon, which is essential for producing the branched-chain acyl-CoA primers, is often induced by the presence of BCAAs and can be subject to catabolite repression.[12][13] In Listeria monocytogenes, the bkd operon has two putative promoters, one dependent on the housekeeping sigma factor σA and another on the stress-responsive sigma factor σB, suggesting that its expression is tuned to both normal growth and stress conditions.[6]
Regulation of fabH Expression
The expression of fabH genes is also a critical control point. In Bacillus subtilis, the fabHA-fabF operon is under the control of the extracytoplasmic function (ECF) sigma factor σW.[14] Activation of σW in response to cell envelope stress leads to a decrease in FabHA levels and an increase in FabF (the elongation condensing enzyme). This shift results in a greater proportion of straight-chain fatty acids and longer acyl chains, leading to a decrease in membrane fluidity to counteract membrane-damaging agents.[14]
Experimental Protocols
Analysis of Bacterial Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the analysis of the total cellular fatty acid composition of bacteria.
a) Cell Culture and Harvest:
-
Culture bacteria under the desired stress and control conditions to mid-exponential or stationary phase.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
b) Saponification:
-
To the cell pellet, add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol (B129727), 150ml distilled water).[15]
-
Seal the tubes tightly with Teflon-lined caps (B75204) and vortex briefly.
-
Heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[15]
-
Cool the tubes to room temperature.
c) Methylation:
-
Add 2.0 ml of methylation reagent (e.g., 325ml 6.0 N HCl, 275ml methanol) to the cooled tubes.[15]
-
Recap the tubes, vortex briefly, and heat at 80°C for 10 minutes.[15]
-
Cool the tubes rapidly to room temperature.
d) Extraction:
-
Add 1.25 ml of extraction solvent (e.g., a 1:1 mixture of methyl-tert-butyl ether and hexane).
-
Gently mix the tubes on a rotator for 10 minutes.
-
Remove the lower aqueous phase with a pipette and discard.
-
Wash the organic phase with 3.0 ml of a dilute alkaline solution (e.g., 10.8 g NaOH in 900 ml water).
-
Transfer the upper organic phase containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
e) GC-MS Analysis:
-
Inject 1-2 µl of the FAME extract into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS).
-
Employ a temperature program that allows for the separation of FAMEs, for example, an initial temperature of 170°C, ramping to 270°C.[15]
-
Identify FAMEs by comparing their mass spectra and retention times to known standards.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas.
Quantification of Acyl-CoA Thioesters
The quantification of this compound and other acyl-CoAs requires a more specialized approach due to their reactivity and low abundance.
a) Quenching and Extraction:
-
Rapidly quench metabolic activity by mixing the bacterial culture with a pre-cooled solvent, such as acetonitrile/methanol/water or 60% aqueous methanol at -20°C or colder.
-
Harvest the cells by centrifugation at sub-zero temperatures.
-
Extract the acyl-CoAs from the cell pellet using a suitable extraction buffer, often containing a strong acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and stabilize the thioesters.[16][17]
b) Sample Preparation and Analysis by LC-MS/MS:
-
Neutralize the acidic extract.
-
Use solid-phase extraction (SPE) to enrich for the acyl-CoA fraction.[18]
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the different acyl-CoA species using a suitable LC column (e.g., a C18 reversed-phase column).
-
Quantify the acyl-CoAs using multiple reaction monitoring (MRM) and stable isotope-labeled internal standards for absolute quantification.[16][17]
Visualizations
Biosynthesis of Iso-C17:0
References
- 1. Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 3. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of branched-chain fatty acids in pH stress tolerance in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Cell Membrane Fatty Acid Composition of Chryseobacterium frigidisoli PB4T, Isolated from Antarctic Glacier Forefield Soils, in Response to Changing Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-Chain α-Keto Acid Catabolism via the Gene Products of the bkd Operon in Enterococcus faecalis: a New, Secreted Metabolite Serving as a Temporary Redox Sink - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 14. A σW-dependent stress response in Bacillus subtilis that reduces membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Structural Characterization of 13-MethylHexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule that plays a role in lipid metabolism. Its structural elucidation is critical for understanding its biochemical functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies used for the structural characterization of this compound, including its synthesis, purification, and analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. Detailed experimental protocols and expected quantitative data are presented to facilitate research and development in this area.
Molecular Structure and Properties
This compound consists of a 13-methylhexadecanoic acid molecule linked to a coenzyme A moiety via a thioester bond. The presence of a methyl branch on the acyl chain introduces chirality and affects its physical and biochemical properties compared to its straight-chain counterpart, heptadecanoyl-CoA.
| Property | Value |
| Molecular Formula | C38H68N7O17P3S |
| Exact Mass | 1023.35 g/mol |
| Chirality | The 13th carbon atom is a chiral center. |
Synthesis and Purification
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves the activation of 13-methylhexadecanoic acid to a more reactive species, such as an acyl anhydride (B1165640) or acyl chloride, followed by reaction with coenzyme A. Enzymatic synthesis can be performed using a long-chain acyl-CoA synthetase.
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A common method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for the structural characterization of acyl-CoAs. Electrospray ionization (ESI) is the preferred ionization method.
Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]+ | 1024.36 |
| [M+Na]+ | 1046.34 |
| [M-H]- | 1022.34 |
Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation of the CoA moiety is well-characterized and can be used to confirm the identity of the molecule. Fragmentation of the acyl chain can help to locate the position of the methyl branch.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| 1024.36 | Neutral loss of 5'-ADP | 507.12 |
| 1024.36 | Cleavage of the C-S bond | 255.23 (acylium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are valuable for structural elucidation.
Predicted ¹³C NMR Chemical Shifts for the Acyl Chain of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Carbonyl) | ~173 |
| C2 | ~45 |
| C3-C12, C14, C15 | 22-35 |
| C13 (CH) | ~34 |
| C16 (CH₃) | ~20 |
| C17 (CH₃) | ~14 |
| Methyl Branch (CH₃) | ~19 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Chemical Synthesis of this compound
This protocol is adapted from standard methods for acyl-CoA synthesis.
-
Activation of 13-Methylhexadecanoic Acid:
-
Dissolve 13-methylhexadecanoic acid in an anhydrous organic solvent (e.g., dichloromethane).
-
Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or oxalyl chloride.
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Reaction with Coenzyme A:
-
Dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).
-
Slowly add the activated fatty acid solution to the coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at ~8.0.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH ~3.0 with dilute HCl.
-
Load the mixture onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 20% methanol) to remove unreacted coenzyme A.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol).
-
Further purify the product by reverse-phase HPLC.
-
LC-MS/MS Analysis
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol/acetonitrile).
-
Inject the purified this compound sample.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode with electrospray ionization.
-
Acquire full scan MS data to identify the precursor ions.
-
Perform tandem MS (MS/MS) on the precursor ions of interest to obtain fragmentation spectra.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse sequences to obtain high-quality spectra.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic context and the experimental workflow for the characterization of this compound.
Caption: Simplified metabolic pathway involving this compound.
Caption: Experimental workflow for this compound characterization.
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 13-MethylHexadecanoyl-CoA
Introduction
13-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA derivatives play significant roles in various biological processes and are of increasing interest in drug development and metabolic research. For instance, the related 13-methyltetradecanoic acid has been shown to induce apoptosis in certain cancer cells.[1] The chemo-enzymatic synthesis of this compound offers a robust method to produce this molecule with high purity for research purposes. This document provides detailed protocols for a two-stage synthesis involving the chemical synthesis of the precursor fatty acid, 13-methylhexadecanoic acid, followed by its enzymatic ligation to Coenzyme A.
The overall workflow involves a chemical synthesis step to create the branched-chain fatty acid, followed by an enzymatic step to attach the Coenzyme A moiety. This hybrid approach leverages the flexibility of chemical synthesis for generating the unique fatty acid backbone and the high specificity and efficiency of enzymatic catalysis for the final CoA ligation.
Part 1: Chemical Synthesis of 13-Methylhexadecanoic Acid
This protocol is adapted from a similar synthesis of 13-methyl-tetradecanoic acid.[2][3] The strategy involves a Wittig reaction to elongate an undecanoic acid derivative with isobutyraldehyde (B47883), followed by hydrogenation and hydrolysis.
Experimental Protocol
1. Synthesis of the Wittig Salt:
-
Materials: 11-Bromoundecanoic acid, triphenylphosphine (B44618), ethyl alcohol, toluene.
-
Procedure:
-
Reflux a mixture of 11-bromoundecanoic acid and a slight excess of triphenylphosphine in ethyl alcohol for 24 hours.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the phosphonium (B103445) salt.
-
Filter the precipitate, wash with cold ethyl alcohol, and dry under vacuum.
-
2. Wittig Reaction:
-
Materials: The synthesized phosphonium salt, sodium methoxide (B1231860), isobutyraldehyde, dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Suspend the phosphonium salt in dry DMSO.
-
Add a solution of sodium methoxide in methanol (B129727) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting ylide solution for 1 hour.
-
Add isobutyraldehyde dropwise and continue stirring for 12 hours.
-
Quench the reaction with water and extract the product with hexane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
3. Hydrogenation and Hydrolysis:
-
Materials: The product from the Wittig reaction, palladium on carbon (10% Pd/C), methanol, potassium hydroxide (B78521).
-
Procedure:
-
Dissolve the crude product in methanol and add 10% Pd/C.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the resulting ester in a solution of potassium hydroxide in methanol/water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction, acidify with hydrochloric acid, and extract the fatty acid with diethyl ether.
-
Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 13-methylhexadecanoic acid.
-
4. Purification:
-
The crude fatty acid can be purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
Data Presentation
| Component | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |
| 11-Bromoundecanoic acid | 265.18 | 10 g | 1.0 |
| Triphenylphosphine | 262.29 | 10.4 g | 1.05 |
| Sodium methoxide | 54.02 | 2.2 g | 1.05 |
| Isobutyraldehyde | 72.11 | 2.9 g | 1.05 |
| Expected Yield | ~60-70% |
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 13-methylhexadecanoic acid and Coenzyme A.[4][5][6] These enzymes activate fatty acids in a two-step reaction involving an acyl-AMP intermediate.[7][8]
Experimental Protocol
1. Materials:
-
13-Methylhexadecanoic acid (from Part 1)
-
Coenzyme A lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Triton X-100
-
Dithiothreitol (DTT)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Reaction Setup:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and 0.1% Triton X-100.
-
In a microcentrifuge tube, prepare the fatty acid substrate by dissolving 13-methylhexadecanoic acid in a small amount of ethanol (B145695) and then diluting it in the reaction buffer to the final desired concentration.
-
To the reaction buffer containing the fatty acid, add ATP and Coenzyme A.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours. The progress can be monitored by HPLC.
3. Purification of this compound:
-
Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with formic acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
The supernatant containing the acyl-CoA can be purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash with water to remove salts and unreacted ATP and CoA.
-
Elute the this compound with a solution of methanol or acetonitrile in water.
-
-
Lyophilize the purified product for long-term storage.
Data Presentation
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Reaction Buffer (10X) | 1 M K-PO₄, 100 mM MgCl₂, etc. | 100 | 1X |
| 13-Methylhexadecanoic acid | 10 mM | 50 | 0.5 mM |
| Coenzyme A | 20 mM | 50 | 1.0 mM |
| ATP | 100 mM | 50 | 5.0 mM |
| LACS | 1 mg/mL | 10 | 10 µg/mL |
| Nuclease-free water | 740 | ||
| Total Volume | 1000 µL | ||
| Expected Yield | >80% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate). The retention time of the product will be longer than that of free Coenzyme A.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. The expected mass will correspond to the sum of the masses of 13-methylhexadecanoyl adenylate and coenzyme A, minus AMP.
This detailed protocol provides a comprehensive guide for researchers to synthesize this compound for various applications in life sciences and drug development. The chemo-enzymatic approach ensures high yield and purity of the final product.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Long-Chain Acyl-CoA Synthetases [ouci.dntb.gov.ua]
Application Notes and Protocols for the Solid-Phase Synthesis of 13-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of 13-MethylHexadecanoyl-CoA. While a standardized, direct protocol for this specific molecule is not widely published, this guide outlines a robust methodology by combining established principles of solid-phase synthesis, bioconjugation chemistry, and solution-phase acyl-CoA synthesis. The protocol is designed to be a practical guide for researchers in biochemistry, drug development, and metabolic studies who require access to branched-chain fatty acyl-CoA analogs for their investigations. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the workflow and related biological pathways.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA derivatives are important metabolic intermediates and are involved in various cellular processes. The study of these molecules often requires access to synthetically derived, high-purity compounds. Solid-phase synthesis offers a significant advantage over traditional solution-phase methods by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.
This protocol details a three-stage solid-phase approach:
-
Immobilization of Coenzyme A (CoA): Covalent attachment of CoA to a solid support via a stable linkage.
-
Acylation: Coupling of 13-methylhexadecanoic acid to the immobilized CoA.
-
Cleavage: Release of the target molecule, this compound, from the solid support.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| NHS-activated Agarose (B213101) Resin | High-performance | Thermo Fisher Scientific |
| Coenzyme A trilithium salt | ≥95% | Sigma-Aldrich |
| 15-Methylhexadecanoic Acid* | ≥98% | Larodan / Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis grade | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | 98% | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triethylsilane (TES) | 99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Sodium Phosphate (B84403) Monobasic | ACS grade | VWR |
| Sodium Phosphate Dibasic | ACS grade | VWR |
| Sodium Chloride | ACS grade | VWR |
Experimental Protocols
Stage 1: Immobilization of Coenzyme A on NHS-Activated Resin
This procedure covalently links Coenzyme A to an N-hydroxysuccinimide (NHS)-activated agarose resin through the primary amine on the adenine (B156593) moiety of CoA.
Protocol:
-
Resin Preparation: Swell 1 gram of NHS-activated agarose resin in 10 mL of anhydrous N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Resin Washing: After swelling, wash the resin three times with 10 mL of anhydrous DMF, followed by three washes with 10 mL of anhydrous Dichloromethane (DCM), and finally three washes with 10 mL of anhydrous DMF.
-
CoA Solution Preparation: Dissolve 50 mg of Coenzyme A trilithium salt in 5 mL of 0.1 M sodium phosphate buffer, pH 7.5.
-
Coupling Reaction: Add the CoA solution to the washed resin. Add 50 µL of Diisopropylethylamine (DIPEA) to the slurry.
-
Incubation: Gently agitate the resin slurry at room temperature for 12-18 hours to facilitate the coupling reaction.
-
Washing: After incubation, wash the resin sequentially with 10 mL of 0.1 M phosphate buffer (pH 7.5), 10 mL of deionized water, and 10 mL of methanol (B129727) to remove unbound CoA and other reagents.
-
Blocking (Optional): To cap any unreacted NHS groups, incubate the resin with 10 mL of 1 M ethanolamine, pH 8.0, for 2 hours.
-
Final Washes: Wash the resin three times with 10 mL of deionized water, followed by three washes with 10 mL of anhydrous DMF. The resin-bound CoA is now ready for the acylation step.
Stage 2: Acylation of Immobilized Coenzyme A
This stage involves the coupling of 13-methylhexadecanoic acid to the thiol group of the resin-bound CoA using a carbodiimide (B86325) activator.
Protocol:
-
Activation of Fatty Acid: In a separate vial, dissolve 100 mg of 15-methylhexadecanoic acid, 85 mg of N-Hydroxysuccinimide (NHS), and 150 mg of N,N'-Dicyclohexylcarbodiimide (DCC) in 5 mL of anhydrous DMF. Let the activation reaction proceed for 1 hour at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
Acylation Reaction: Filter the activated fatty acid solution to remove the DCU precipitate and add the filtrate to the resin-bound CoA from Stage 1.
-
Incubation: Gently agitate the mixture for 24 hours at room temperature.
-
Washing: Wash the resin three times with 10 mL of anhydrous DMF, three times with 10 mL of anhydrous DCM, and three times with 10 mL of diethyl ether to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Stage 3: Cleavage of this compound from the Resin
The final product is cleaved from the solid support using a mild acidic cocktail. The choice of cleavage cocktail depends on the linker used; for a standard amide linkage to an agarose backbone, a TFA-based cocktail is appropriate.
Protocol:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triethylsilane (TES).
-
Cleavage Reaction: Add 10 mL of the cleavage cocktail to the dried resin from Stage 2.
-
Incubation: Incubate the mixture with gentle agitation for 2 hours at room temperature.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin twice with 2 mL of the cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate to 50 mL of cold diethyl ether to precipitate the this compound.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold diethyl ether.
-
Drying: Dry the product under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables present representative data for yields and purity that can be expected from solid-phase synthesis of acyl-thioesters, based on analogous syntheses reported in the literature.
Table 1: Representative Yields for Solid-Phase Thioester Synthesis
| Step | Parameter | Expected Value | Reference/Analogy |
| Immobilization | CoA Loading on Resin | 1-5 µmol/g resin | Based on commercially available CoA-agarose[4] |
| Acylation | Coupling Efficiency | > 90% | Analogous to solid-phase peptide synthesis |
| Cleavage & Purification | Overall Yield | 20-30% | Based on solution-phase synthesis of related fatty acids[3] |
Table 2: Purity Assessment of Synthesized this compound
| Analytical Method | Parameter | Expected Result |
| RP-HPLC | Purity | > 95% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Expected m/z |
| ¹H NMR | Spectral Data | Consistent with structure |
Mandatory Visualizations
Signaling Pathway
Branched-chain fatty acyl-CoAs are known to be incorporated into cellular lipids and can influence membrane fluidity and signaling pathways. Below is a generalized pathway illustrating the metabolism and potential signaling roles of branched-chain fatty acids.
Caption: Metabolism and cellular fate of branched-chain fatty acids.
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.
Caption: Solid-phase synthesis workflow.
Logical Relationship of Key Components
This diagram shows the logical relationship between the key chemical entities in the synthesis.
Caption: Key components in the synthesis.
References
Application Note: Quantification of 13-MethylHexadecanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, ensuring robustness and reliability.
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
A fast and efficient solid-phase extraction method is employed for the selective isolation of long-chain acyl-CoAs from complex biological matrices.[1][2]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Extraction Solvent: Acetonitrile
-
Wash Solvent: 80% Acetonitrile in water
-
Elution Solvent: Methanol
-
SPE Cartridges: C18, 100 mg
Procedure:
-
Homogenize the biological sample in a suitable buffer.
-
Add a known amount of the internal standard (Heptadecanoyl-CoA) to the homogenate.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 2 mL of 80% acetonitrile.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
The chromatographic separation is performed on a C18 reversed-phase column at a high pH to achieve optimal resolution of long-chain acyl-CoAs.[1][2]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 90:10 Acetonitrile/Water |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
Data Presentation
MRM Transitions for Quantification
The selection of specific precursor-to-product ion transitions is critical for the selective and sensitive quantification of the target analyte and internal standard. All acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[1][2]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1021.6 | 514.5 | 35 |
| Heptadecanoyl-CoA (IS) | 1007.6 | 500.5 | 35 |
Calibration Curve and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this curve.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,910 | 1,525,342 | 0.052 |
| 10 | 162,450 | 1,505,678 | 0.108 |
| 50 | 815,321 | 1,530,112 | 0.533 |
| 100 | 1,654,890 | 1,515,432 | 1.092 |
| 500 | 8,321,567 | 1,522,890 | 5.464 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Fatty Acid Beta-Oxidation Pathway
This diagram shows a generalized fatty acid beta-oxidation spiral, the metabolic pathway for the degradation of fatty acyl-CoAs. Branched-chain fatty acids such as this compound also undergo beta-oxidation, although additional enzymatic steps are required to handle the methyl branch.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analysis of branched-chain fatty acids (BCFAs) using gas chromatography-mass spectrometry (GC-MS). BCFAs are a class of fatty acids with one or more methyl branches on the carbon chain, playing significant roles in various biological systems. Accurate and reliable quantification of BCFAs is crucial in fields such as microbiology, metabolic research, and drug development.
Introduction to BCFA Analysis by GC-MS
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of fatty acids. Due to their structural similarity to straight-chain fatty acids, BCFAs often require derivatization to increase their volatility and improve chromatographic separation. The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).
Electron ionization (EI) is a standard ionization technique used in GC-MS for the analysis of FAMEs, providing characteristic fragmentation patterns that aid in structural elucidation. For enhanced sensitivity and specificity, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific mass-to-charge ratios (m/z) corresponding to the target analytes.
Experimental Protocols
Sample Preparation: Extraction and Derivatization
A critical step in the analysis of BCFAs is the extraction from the sample matrix and subsequent derivatization. The following protocols outline two common methods: esterification to FAMEs using BF₃-methanol and derivatization using pentafluorobenzyl bromide (PFBBr).
Protocol 2.1.1: Fatty Acid Methyl Ester (FAME) Preparation with Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for the esterification of fatty acids.
Materials:
-
Sample containing fatty acids (e.g., bacterial cell pellet, plasma, tissue homogenate)
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Lipid Extraction (if necessary): For complex matrices, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). For simpler samples, direct derivatization may be possible.
-
Sample Aliquoting: Transfer a known amount of the lipid extract or sample into a glass vial.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Esterification:
-
Add 50 µL of methanol to the dried sample.
-
Add 50 µL of 14% BF₃-methanol solution[1]. This represents a 10x molar excess for a 100 µL acid sample[1].
-
Cap the vial tightly and vortex for 10 seconds[1].
-
Heat the vial at 60°C for 60 minutes in a heating block or water bath[1]. The temperature and time can be optimized depending on the specific analytes[1].
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 0.5 mL of saturated NaCl solution[1].
-
Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate[1].
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water[1].
-
Repeat the hexane extraction twice more, combining the hexane layers[1].
-
-
Concentration and Reconstitution:
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the FAMEs in a suitable volume of hexane or other appropriate solvent for GC-MS analysis.
-
Protocol 2.1.2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
This method is particularly useful for the analysis of short-chain fatty acids, including BCFAs, and offers high sensitivity.
Materials:
-
Aqueous sample or standard solution containing SCFAs
-
Pentafluorobenzyl bromide (PFBBr) solution in acetone (B3395972)
-
Acetone
-
Water
-
pH adjustment reagents (if necessary)
-
Heating block or water bath
Optimized Derivatization Conditions:
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the SCFA standards or the sample. Adjust the pH to 7 if necessary.
-
Derivatization Reaction:
-
In a reaction vial, combine the SCFA solution with the PFBBr acetone solution in a 1:2 volume ratio (e.g., 50 µL of SCFA solution and 100 µL of PFBBr solution).
-
Seal the vial and incubate at 60°C for 90 minutes.
-
-
Extraction: After the reaction, the resulting PFB-ester derivatives can be extracted with an organic solvent like hexane for subsequent GC-MS analysis.
GC-MS Analysis
The following are general GC-MS parameters that can be adapted for the analysis of BCFAs. Optimization may be required based on the specific BCFAs of interest and the sample matrix.
Table 1: Recommended GC-MS Parameters for BCFA Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-225ms (30 m x 0.25 mm, 0.25 µm) hyphenated with a DB-5ms (30 m x 0.25 mm, 0.25 µm) in tandem for optimal separation of short-chain BCFAs.[2][3] Alternatively, a high-polarity polyethylene (B3416737) glycol (PEG) type column can be used.[4] For FAMEs, a SP-2560 fused-silica capillary column (100 m x 0.25 mm i.d.) is also common.[5] |
| Injection Volume | 1 µL |
| Injector Temperature | 220°C[6] |
| Carrier Gas | Helium |
| Oven Temperature Program | Initially hold at 50°C for 2 min, then ramp to 170°C at 10°C/min, hold for 2 min, then ramp to 190°C at 4°C/min, hold for 5 min, then ramp to 290°C at 5°C/min, hold for 2 min, and finally ramp to 320°C at 20°C/min and hold for 2 min. (This is an example program and should be optimized).[3] |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Quantitative analysis of BCFAs relies on the identification of characteristic ions in their mass spectra. The following table summarizes key ions for the identification and quantification of some common short-chain BCFAs and their derivatives.
Table 2: Characteristic Ions for Selected BCFAs (as PFBBr derivatives)
| Branched-Chain Fatty Acid | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Isobutyric acid | PFB-ester | Parent Ion | - |
| 2-Methylbutyric acid | PFB-ester | 181 | Parent Ion |
| Isovaleric acid | PFB-ester | 181 | Parent Ion |
Note: The parent ions for the PFBBr derivatives of formic acid, acetic acid, propionic acid, and isobutyric acid are often used for quantification, while the fragment ion at m/z 181 is characteristic for the PFBBr derivatives of other SCFAs.[2]
Table 3: Characteristic Mass Spectral Fragments for BCFA Methyl Esters (FAMEs)
| BCFA Type | Characteristic Ion Fragments |
| iso-BCFAME | Prominent [M-43]⁺ ion, corresponding to the loss of the terminal isopropyl moiety.[7] |
| anteiso-BCFAME | Prominent ions for [M-29]⁺ and [M-57]⁺, corresponding to losses on both sides of the methyl branch.[7] Often a prominent m/z 115 peak.[7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of BCFAs.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-MethylHexadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that can serve as a substrate for various enzymes involved in fatty acid metabolism. Its unique structure, featuring a methyl group on the antepenultimate carbon, makes it a valuable tool for investigating the substrate specificity and kinetic properties of enzymes that process long-chain and branched-chain fatty acids. Understanding the metabolism of such fatty acids is crucial for research into metabolic disorders, nutritional science, and drug development targeting lipid metabolic pathways.
These application notes provide detailed protocols for utilizing this compound in two key enzymatic assays: the activation of its corresponding fatty acid by Acyl-CoA Synthetase (ACS) and its subsequent dehydrogenation by Acyl-CoA Dehydrogenase (ACAD).
Metabolic Pathway Context
The initial step in the metabolism of 13-methylhexadecanoic acid is its activation to this compound by a long-chain Acyl-CoA Synthetase (ACS). This reaction requires ATP and Coenzyme A. Once activated, this compound can enter the mitochondrial beta-oxidation pathway, where the first step is catalyzed by an Acyl-CoA Dehydrogenase (ACAD), which introduces a double bond between the alpha and beta carbons.
Figure 1: Metabolic activation and initial oxidation of 13-methylhexadecanoic acid.
Application Note 1: Acyl-CoA Synthetase (ACS) Activity Assay
Principle
Long-chain acyl-CoA synthetases (ACS) catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA), a reaction coupled to the hydrolysis of ATP to AMP and pyrophosphate (PPi).[1] The activity of ACS can be measured using a radiometric assay that quantifies the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[2] The assay described here is adapted for 13-methylhexadecanoic acid.
Experimental Protocol: Radiometric ACS Assay
This protocol is based on established methods for measuring long-chain fatty acyl-CoA synthetase activity.[2]
1. Materials and Reagents:
-
[1-14C]-13-methylhexadecanoic acid (or other suitable radiolabeled analog)
-
Unlabeled 13-methylhexadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Bovine serum albumin (BSA), fatty acid-free
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Triton X-100
-
Reaction termination solution (e.g., isopropanol/heptane (B126788)/water mixture)
-
Scintillation cocktail
-
Enzyme source (e.g., purified ACS, cell or tissue lysate)
2. Assay Workflow Diagram:
Figure 2: Workflow for the radiometric Acyl-CoA Synthetase assay.
3. Detailed Procedure:
-
Preparation of Substrate Solution: Prepare a stock solution of [1-14C]-13-methylhexadecanoic acid and unlabeled 13-methylhexadecanoic acid in a suitable organic solvent (e.g., ethanol). The final concentration in the assay should be varied to determine kinetic parameters. The radiolabeled fatty acid should be complexed with BSA.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ATP (10 mM)
-
CoA (1 mM)
-
MgCl2 (10 mM)
-
Triton X-100 (0.1%)
-
BSA (fatty acid-free, 1 mg/mL)
-
-
Enzyme Preparation: Prepare the enzyme source. For cell or tissue lysates, homogenize in a suitable buffer and determine the protein concentration.
-
Assay Initiation:
-
Add the substrate solution to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation. The final reaction volume is typically 100-200 µL.
-
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Phase Separation: Stop the reaction by adding a termination solution (e.g., 1 mL of isopropanol/heptane/water, 40:10:1 v/v/v). Add an additional volume of heptane and water to induce phase separation. The unreacted fatty acid will partition into the upper organic phase, while the acyl-CoA product will remain in the lower aqueous phase.
-
Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Presentation:
The specific activity of the enzyme is calculated and expressed as nmol of product formed per minute per mg of protein. For kinetic analysis, vary the concentration of 13-methylhexadecanoic acid and measure the initial reaction rates.
Table 1: Example Kinetic Data for a Hypothetical Long-Chain Acyl-CoA Synthetase
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Palmitic Acid (C16:0) | 5.0 | 150.0 |
| 13-Methylhexadecanoic Acid | 7.5 | 120.0 |
| Oleic Acid (C18:1) | 4.0 | 180.0 |
Note: The data presented are for illustrative purposes and should be determined experimentally for the specific enzyme and conditions.
Application Note 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
Principle
Acyl-CoA dehydrogenases (ACADs) catalyze the α,β-dehydrogenation of acyl-CoA substrates, transferring electrons to the Electron Transfer Flavoprotein (ETF).[3] The activity of ACADs can be monitored by measuring the decrease in ETF fluorescence as it is reduced by the ACAD.[4] This assay is considered the gold standard for measuring ACAD activity and has been adapted to a 96-well plate format for higher throughput.[3]
Experimental Protocol: ETF Fluorescence Reduction Assay (Microplate Format)
This protocol is adapted from the microplate-based ETF fluorescence reduction assay.[3][5]
1. Materials and Reagents:
-
This compound (substrate)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Enzyme source (e.g., purified ACAD, mitochondrial extract)
-
Potassium phosphate buffer (pH 7.5)
-
Glucose
-
Glucose oxidase
-
Catalase
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~380 nm, Emission ~490 nm)
2. Assay Workflow Diagram:
Figure 3: Workflow for the ETF fluorescence reduction ACAD assay.
3. Detailed Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
ETF (e.g., 5 µM)
-
Glucose (100 mM)
-
Glucose oxidase (e.g., 20 units/mL)
-
Catalase (e.g., 100 units/mL)
-
-
Enzyme Preparation: Prepare the ACAD enzyme source.
-
Assay Setup in Microplate:
-
To each well of a 96-well black microplate, add the reaction mixture.
-
Add the enzyme preparation to each well.
-
-
Enzymatic Deoxygenation: Incubate the plate at room temperature for 10-15 minutes to allow the glucose oxidase/catalase system to remove dissolved oxygen.
-
Reaction Initiation: Initiate the reaction by adding this compound to each well. A range of substrate concentrations should be tested to determine kinetic parameters.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~490 nm) in kinetic mode for several minutes.
4. Data Presentation:
The rate of ETF fluorescence decrease is proportional to the ACAD activity. Specific activity is expressed as the rate of fluorescence change per minute per mg of protein.
Table 2: Example Substrate Specificity Data for a Hypothetical Long-Chain Acyl-CoA Dehydrogenase (LCAD)
| Substrate | Relative Activity (%) | Km (µM) |
| Palmitoyl-CoA (C16:0) | 100 | 2.5 |
| This compound | 85 | 4.0 |
| Stearoyl-CoA (C18:0) | 70 | 3.0 |
Note: The data presented are for illustrative purposes and should be determined experimentally for the specific enzyme and conditions.
Conclusion
This compound is a valuable substrate for delineating the biochemical properties of enzymes involved in branched-chain fatty acid metabolism. The protocols provided herein offer robust methods for characterizing the activity of Acyl-CoA Synthetases and Acyl-CoA Dehydrogenases using this compound. These assays can be readily adapted for screening potential inhibitors or activators of these enzymes, contributing to drug discovery efforts and a deeper understanding of lipid metabolism.
References
- 1. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 13-MethylHexadecanoyl-CoA as a Standard for Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the precise and accurate quantification of metabolites is paramount to understanding complex biological systems and for the development of novel therapeutics. Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Their quantification, however, is challenging due to their low abundance and inherent instability. The use of appropriate internal standards is crucial for reliable quantification. 13-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, serves as a valuable, though specialized, standard in targeted and untargeted metabolomics studies, particularly in lipidomics. Its unique structure makes it an ideal internal standard for the analysis of endogenous branched-chain and odd-chain fatty acyl-CoAs, which are implicated in various metabolic disorders.
These application notes provide a comprehensive overview of the use of this compound as a standard in metabolomics research, complete with detailed experimental protocols and data presentation guidelines.
Physicochemical Properties and Storage
Proper handling and storage of acyl-CoA standards are critical to maintain their integrity.
| Property | Recommendation |
| Storage Temperature | Store at or below -20°C, with -80°C being optimal for long-term stability. |
| Form | Lyophilized powder is preferred for long-term storage. If in solution, use a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis. |
| Handling | Avoid repeated freeze-thaw cycles. Aliquot the standard into single-use vials upon reconstitution. Use with adequate ventilation and personal protective equipment.[1] |
| Stability | Stable at room temperature for short periods in closed containers, but prolonged exposure can lead to degradation. Stable under normal temperatures and pressures when stored correctly.[1] |
| Incompatibilities | Avoid strong oxidizing agents.[1] |
Application: Internal Standard for LC-MS/MS-based Metabolomics
This compound is particularly useful as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the quantification of other long-chain and branched-chain acyl-CoAs. Its structural similarity to endogenous acyl-CoAs ensures similar extraction efficiency and ionization response, while its unique mass allows for its differentiation from naturally occurring metabolites.
Experimental Workflow for Acyl-CoA Quantification
The following diagram illustrates a typical workflow for the use of an internal standard in a metabolomics experiment.
Figure 1: Experimental workflow for acyl-CoA quantification using an internal standard.
Protocol: Quantification of a Target Acyl-CoA using this compound as an Internal Standard
This protocol outlines the steps for quantifying an endogenous long-chain acyl-CoA (e.g., Palmitoyl-CoA) in cell culture samples using this compound as an internal standard.
Materials
-
This compound standard
-
Palmitoyl-CoA standard (for calibration curve)
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)
-
Microcentrifuge tubes
Procedure
1. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Prepare a series of working standards for the calibration curve using the Palmitoyl-CoA standard, each containing a fixed concentration of the this compound internal standard.
2. Sample Preparation and Extraction
-
Aspirate the culture medium from the cell culture plates and wash the cells twice with ice-cold PBS.
-
Add a known amount of the this compound internal standard to the extraction solvent (e.g., 80% methanol).
-
Add the extraction solvent containing the internal standard to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE cleanup.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the acyl-CoAs of interest.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitoyl-CoA: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for each analyte.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous acyl-CoA and the this compound internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Palmitoyl-CoA standards.
-
Determine the concentration of the endogenous acyl-CoA in the samples from the calibration curve.
Quantitative Data Presentation
The following table provides an example of how to structure quantitative data from a metabolomics experiment using this compound as an internal standard.
| Sample ID | Analyte (Palmitoyl-CoA) Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Control 1 | 1.25E+06 | 2.50E+05 | 5.00 | 10.2 |
| Control 2 | 1.30E+06 | 2.55E+05 | 5.10 | 10.4 |
| Control 3 | 1.28E+06 | 2.52E+05 | 5.08 | 10.3 |
| Treatment 1 | 1.85E+06 | 2.48E+05 | 7.46 | 15.1 |
| Treatment 2 | 1.90E+06 | 2.51E+05 | 7.57 | 15.3 |
| Treatment 3 | 1.88E+06 | 2.49E+05 | 7.55 | 15.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Role of Branched-Chain Acyl-CoAs in Metabolism
While the specific role of this compound is not extensively documented, branched-chain fatty acids and their corresponding acyl-CoAs are known to be involved in several metabolic processes. The diagram below illustrates the general context of acyl-CoA metabolism.
Figure 2: General overview of acyl-CoA metabolism.
Conclusion
This compound is a valuable tool for researchers in metabolomics and drug development. Its use as an internal standard can significantly improve the accuracy and reliability of quantitative studies of branched-chain and other long-chain fatty acyl-CoAs. The protocols and guidelines presented here provide a framework for the successful implementation of this compound in metabolomics workflows. As with any analytical method, optimization and validation are essential for achieving high-quality, reproducible results.
References
Application Notes and Protocols for the In vitro Reconstitution of Metabolic Pathways Involving 13-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are important components of cell membranes in many bacteria and play significant roles in regulating membrane fluidity.[1][2] 13-MethylHexadecanoyl-CoA is a specific saturated branched-chain fatty acyl-CoA. The in vitro reconstitution of its metabolic pathways is a powerful tool for studying the individual enzymatic steps, understanding the regulatory mechanisms, and for the potential synthesis of novel lipids. These application notes provide a framework for the in vitro reconstitution of the biosynthetic pathway of this compound.
Principle
The biosynthesis of iso- and anteiso-branched-chain fatty acids initiates from branched-chain amino acids (leucine, valine, and isoleucine).[3] These amino acids are converted into their corresponding α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA starter units.[4] These starter units are subsequently elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon donor in each cycle, to produce the final branched-chain fatty acid.[1][4] The degradation of these fatty acids is believed to occur via a modified β-oxidation pathway.[5][6]
Applications
-
Enzyme Characterization: Elucidate the substrate specificity and kinetic parameters of the enzymes involved in branched-chain fatty acid metabolism.[7][8]
-
Drug Discovery: Screen for inhibitors of bacterial fatty acid synthesis, a validated target for antimicrobial drugs.
-
Metabolic Engineering: Provide a platform for the cell-free synthesis of specialty lipids and biofuels.
-
Understanding Disease: Investigate the role of branched-chain fatty acids in metabolic disorders.
Metabolic Pathway for this compound Biosynthesis
The biosynthesis of this compound, an odd-numbered iso-fatty acid, is initiated from the amino acid leucine. Leucine is converted to 3-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FAS) complex. The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to elongate the chain to a 17-carbon fatty acyl-ACP, which is then converted to this compound.
Caption: Biosynthetic pathway of this compound from leucine.
Experimental Protocols
Protocol 1: Purification of Key Enzymes
1.1: Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
This protocol is adapted from established methods for purifying the BCKDH complex from bacterial or mammalian sources.[9][10][11][12]
-
Cell Lysis and Fractionation:
-
Harvest bacterial cells (e.g., Pseudomonas putida) or isolated mitochondria from bovine kidney tissue.[9][10]
-
Resuspend the cell pellet or mitochondria in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or French press. For mitochondria, use gentle homogenization.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet cell debris and membranes. The supernatant contains the soluble BCKDH complex.
-
-
Purification Steps:
-
Ammonium (B1175870) Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. The BCKDH complex typically precipitates between 25% and 45% saturation.
-
Size-Exclusion Chromatography: Resuspend the pellet in a minimal volume of buffer and apply to a size-exclusion column (e.g., Sephacryl S-300). Elute with a suitable buffer and collect fractions.
-
Affinity Chromatography: (Optional) Use an affinity column with a ligand specific for one of the complex's subunits for further purification.
-
Purity Assessment: Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing the purified BCKDH complex.
-
1.2: Purification of Fatty Acid Synthase (FAS)
This protocol outlines the purification of a Type II FAS system from bacteria (e.g., E. coli).
-
Overexpression and Lysis:
-
Overexpress the individual FAS enzymes (e.g., FabD, FabH, FabG, FabZ, FabI, and AcpP) with affinity tags (e.g., His-tag) in E. coli.
-
Lyse the cells as described for BCKDH.
-
-
Affinity Chromatography:
-
Load the soluble lysate onto a Ni-NTA affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the tagged proteins with an imidazole (B134444) gradient.
-
-
Tag Removal and Further Purification:
-
(Optional) Cleave the affinity tags using a specific protease (e.g., TEV protease).
-
Perform an additional chromatography step (e.g., ion-exchange or size-exclusion) to remove the cleaved tag and any remaining impurities.
-
Assess purity by SDS-PAGE.
-
Protocol 2: In vitro Reconstitution of this compound Synthesis
This protocol describes the setup of the in vitro reaction to synthesize this compound.
-
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| HEPES Buffer (pH 7.5) | 1 M | 100 mM |
| Dithiothreitol (DTT) | 1 M | 1 mM |
| NADPH | 100 mM | 1 mM |
| ATP | 100 mM | 2 mM |
| MgCl₂ | 1 M | 5 mM |
| Leucine | 100 mM | 2 mM |
| α-Ketoglutarate | 100 mM | 2 mM |
| Pyridoxal 5'-phosphate (PLP) | 10 mM | 0.1 mM |
| Thiamine pyrophosphate (TPP) | 10 mM | 0.1 mM |
| Coenzyme A (CoA) | 10 mM | 0.5 mM |
| Malonyl-CoA | 10 mM | 1 mM |
| Branched-Chain Amino Acid Transaminase (BCAT) | 1 mg/mL | 10 µg/mL |
| BCKDH Complex | 1 mg/mL | 20 µg/mL |
| Fatty Acid Synthase (FAS) Enzymes | 1 mg/mL each | 10 µg/mL each |
| Acyl Carrier Protein (ACP) | 1 mg/mL | 20 µg/mL |
| Nuclease-free Water | - | To final volume |
-
Reaction Setup:
-
Combine the buffer, DTT, NADPH, ATP, MgCl₂, and all necessary cofactors in a microcentrifuge tube on ice.
-
Add the substrates: leucine, α-ketoglutarate, CoA, and malonyl-CoA.
-
Add the purified enzymes: BCAT, BCKDH complex, FAS enzymes, and ACP.
-
Adjust the final volume with nuclease-free water.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 30-37°C) for a specified time (e.g., 1-4 hours).
-
-
Analysis of Products:
-
Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.
-
Extraction: Extract the fatty acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction with butanol.
-
Detection and Quantification: Analyze the extracted products by LC-MS/MS or GC-MS after derivatization to fatty acid methyl esters (FAMEs).[7][13]
-
Experimental Workflow
Caption: Workflow for in vitro reconstitution and analysis.
Quantitative Data Summary
The following table summarizes representative kinetic parameters for key enzymes in branched-chain fatty acid synthesis. Note that these values can vary depending on the source of the enzyme and assay conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
| BCKDH | α-Ketoisovalerate | 40 | 12 | Bovine Kidney[9] |
| BCKDH | α-Ketoisocaproate | 50 | - | Bovine Kidney[9] |
| BCKDH | α-Keto-β-methylvalerate | 37 | - | Bovine Kidney[9] |
| Fatty Acid Synthase | Acetyl-CoA | ~5 | - | Rat |
| Fatty Acid Synthase | Malonyl-CoA | ~2 | - | Rat |
Troubleshooting
-
Low or No Product Formation:
-
Verify the activity of each purified enzyme individually.
-
Check the integrity of cofactors and substrates.
-
Optimize the concentration of each enzyme in the reaction.
-
Ensure the absence of inhibitors in the purified enzyme preparations.
-
-
Formation of Incorrect Products:
-
Analyze the purity of the starter and extender units (acyl-CoAs).
-
Verify the specificity of the FAS enzymes.
-
Consider the possibility of side reactions catalyzed by contaminating enzymes.
-
Conclusion
The in vitro reconstitution of metabolic pathways involving this compound provides a robust and versatile platform for fundamental research and biotechnological applications. By following the detailed protocols and utilizing the provided framework, researchers can effectively study the biosynthesis of this and other branched-chain fatty acids, paving the way for new discoveries in enzymology, drug development, and metabolic engineering.
References
- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 6. bu.edu [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Purification of a branched-chain keto acid dehydrogenase from Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 13-MethylHexadecanoyl-CoA in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in metabolic research, providing a powerful method to trace the flux of metabolites through complex biochemical pathways.[1] This application note provides a detailed overview and experimental protocols for the use of 13C-labeled 13-MethylHexadecanoyl-CoA in metabolic flux analysis (MFA). This compound, a branched-chain fatty acid, is of growing interest due to the emerging roles of such lipids in cellular signaling, energy metabolism, and the pathology of various diseases, including cancer.[2] The methodologies described herein are designed to enable researchers to quantify the metabolic fate of this compound, offering insights into its contribution to lipid biosynthesis, energy production, and its potential as a therapeutic target or biomarker in drug development.[1]
Metabolic Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are integral components of cell membranes and can influence membrane fluidity and cellular signaling processes. Unlike their straight-chain counterparts, the metabolism of BCFAs can follow alternative oxidative pathways. The presence of a methyl group can hinder standard β-oxidation, necessitating alternative catabolic routes such as α-oxidation and ω-oxidation. Understanding the metabolic flux of BCFAs like this compound is crucial for elucidating their physiological and pathophysiological roles.
Application in Drug Development
The study of fatty acid metabolism is critical in the development of drugs for metabolic diseases and cancer.[1] Stable isotope tracing with molecules like 13C-13-MethylHexadecanoyl-CoA allows for the precise measurement of how a therapeutic agent may alter lipid metabolism. This can provide key information on a drug's mechanism of action, its effects on energy homeostasis, and potential off-target metabolic liabilities. Furthermore, tracking the incorporation of this BCFAs into various lipid species can help in the identification of novel biomarkers for disease progression and therapeutic response.
Data Presentation: Quantitative Flux Analysis Data
The following tables summarize hypothetical, yet representative, quantitative data from a 13C-13-MethylHexadecanoyl-CoA flux analysis experiment in a cancer cell line. These tables are intended to provide a clear structure for presenting such data.
Table 1: Uptake and Secretion Rates of Key Metabolites
| Metabolite | Uptake Rate (nmol/106 cells/h) | Secretion Rate (nmol/106 cells/h) |
| Glucose | 250 ± 25 | - |
| Lactate | - | 450 ± 30 |
| Glutamine | 60 ± 8 | - |
| 13-MethylHexadecanoic Acid | 10 ± 2 | - |
Data are presented as mean ± standard deviation from triplicate experiments. These values are representative of typical cancer cell metabolism.[3]
Table 2: 13C-Label Incorporation from [U-13C17]-13-MethylHexadecanoyl-CoA into Major Lipid Classes
| Lipid Class | % of Total Labeled Lipids | Molar Enrichment (%) |
| Phosphatidylcholine (PC) | 35 ± 4 | 15 ± 2 |
| Phosphatidylethanolamine (PE) | 20 ± 3 | 12 ± 2 |
| Triglycerides (TAG) | 25 ± 5 | 20 ± 3 |
| Cholesteryl Esters (CE) | 10 ± 2 | 8 ± 1 |
| Diacylglycerols (DAG) | 5 ± 1 | 18 ± 2 |
| Free Fatty Acids (FFA) | 5 ± 1 | 50 ± 5 |
Molar enrichment represents the percentage of the lipid pool that has incorporated the 13C-labeled fatty acid.
Table 3: Relative Flux Contribution of this compound to TCA Cycle Intermediates
| TCA Cycle Intermediate | % Contribution from 13C-13-MethylHexadecanoyl-CoA |
| Citrate (m+2) | 5 ± 1 |
| Succinate (m+2) | 3 ± 0.5 |
| Malate (m+2) | 4 ± 1 |
Contribution is calculated based on the mass isotopologue distribution of the respective metabolites.
Experimental Protocols
Protocol 1: Synthesis of [U-13C17]-13-MethylHexadecanoyl-CoA
This protocol is adapted from a similar synthesis of a methylated fatty acid and would need to be optimized for this compound.[4] The general strategy involves chain elongation using 13C-labeled precursors.
Materials:
-
[U-13C]-Undecanoic acid
-
N-Bromosuccinimide
-
Sodium methoxide (B1231860)
-
[U-13C]-Isobutyraldehyde
-
Coenzyme A trilithium salt
-
Anhydrous solvents (Methanol, Diethyl ether, THF)
Procedure:
-
Bromination of Labeled Undecanoic Acid: Convert [U-13C]-Undecanoic acid to its bromo-derivative using triphenylphosphine and N-bromosuccinimide.
-
Wittig Reaction: Prepare the triphenylphosphonium salt of the bromo-undecanoic acid ethyl ester. React this salt with sodium methoxide followed by the addition of [U-13C]-isobutyraldehyde to form the 13-methyl-tetradecenoic acid ethyl ester.
-
Hydrogenation: Reduce the double bond of the unsaturated ester using catalytic hydrogenation (e.g., with H2 over Pd/C) to yield [U-13C17]-13-methyl-tetradecanoic acid ethyl ester.
-
Hydrolysis: Saponify the ester to the free fatty acid using a base (e.g., KOH in ethanol), followed by acidification.
-
Activation to Acyl-CoA: Convert the labeled free fatty acid to its CoA ester. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis methods. For chemical synthesis, the fatty acid can be converted to an activated ester (e.g., N-hydroxysuccinimide ester) and then reacted with Coenzyme A.
-
Purification: Purify the final product using HPLC.
Protocol 2: Cell Culture and Stable Isotope Labeling
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-13C17]-13-MethylHexadecanoyl-CoA complexed to bovine serum albumin (BSA)
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.
-
Labeling Medium Preparation: Prepare the culture medium containing the desired concentration of [U-13C17]-13-MethylHexadecanoyl-CoA-BSA complex. A typical starting concentration is 10-50 µM.
-
Labeling: When cells reach the desired confluency, replace the standard medium with the labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time should be determined empirically to achieve isotopic steady state for the metabolites of interest.[3]
-
Harvesting:
-
Aspirate the medium (can be saved for analysis of secreted metabolites).
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the plate or by adding a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).
-
Scrape the cells and collect the cell suspension.
-
Protocol 3: Metabolite Extraction and Sample Preparation
Materials:
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
Procedure:
-
Extraction: Add the cold extraction solvent to the quenched cell pellet. Vortex vigorously for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar and semi-polar metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
Protocol 4: LC-MS/MS Analysis for 13C-13-MethylHexadecanoyl-CoA and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).
LC Method (for Acyl-CoAs):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 2% B to 98% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS Method:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on the analyte. Acyl-CoAs are often analyzed in positive mode.
-
Scan Type: Full scan for untargeted analysis or Parallel Reaction Monitoring (PRM) / Selected Ion Monitoring (SIM) for targeted analysis of expected isotopologues.
-
Resolution: >70,000 for accurate mass measurements to resolve isotopologues.
-
Data Analysis: Software capable of integrating peak areas for each mass isotopologue and correcting for natural 13C abundance.
Mandatory Visualizations
Caption: Experimental workflow for this compound flux analysis.
Caption: Potential metabolic pathways of this compound.
Conclusion
The methodologies outlined in this application note provide a framework for investigating the metabolic flux of this compound. By employing stable isotope labeling and high-resolution mass spectrometry, researchers can gain detailed insights into the contribution of this branched-chain fatty acid to cellular metabolism. This approach is highly valuable for basic research, disease modeling, and the preclinical evaluation of therapeutic compounds targeting lipid metabolism. The provided protocols and data presentation structures offer a starting point for designing and executing robust metabolic flux analysis experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
Application Notes and Protocols: Development of a Genetically Encoded Biosensor for 13-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-MethylHexadecanoyl-CoA is a long-chain acyl-coenzyme A (LCA-CoA) derivative that plays a role in specialized metabolic pathways. Understanding its spatial and temporal dynamics within living cells is crucial for elucidating its physiological functions and for the development of targeted therapeutics. Currently, the detection of specific LCA-CoAs relies heavily on methods like liquid chromatography-mass spectrometry (LC-MS/MS), which require cell lysis and cannot provide real-time information from living cells.[1][2] To address this limitation, we propose the development of a genetically encoded fluorescent biosensor, designated "13-MHC-Sense," for the specific and sensitive detection of this compound in vivo.
This document provides a comprehensive guide for the proposed development, characterization, and application of the 13-MHC-Sense biosensor. The design is based on the well-established principles of transcription factor-based biosensors, leveraging the promiscuity of the Escherichia coli fatty acid metabolism regulator protein, FadR, coupled with protein engineering to achieve specificity for this compound.[3][4][5][6][7]
Principle of the Biosensor
The proposed 13-MHC-Sense biosensor is a fusion protein composed of a circularly permuted yellow fluorescent protein (cpYFP) inserted into the bacterial transcription factor FadR. FadR naturally binds to long-chain acyl-CoAs, undergoing a significant conformational change upon binding.[4][7] This conformational shift is transduced to the cpYFP, altering its fluorescence properties. By engineering the acyl-CoA binding pocket of FadR, we can tailor its specificity towards this compound. The binding of the target molecule will induce a ratiometric change in the fluorescence of cpYFP, allowing for quantitative measurements of this compound concentrations within living cells and subcellular compartments.[8]
Proposed Developmental Workflow
The development of the 13-MHC-Sense biosensor will follow a structured workflow, beginning with the engineering of the FadR protein to specifically recognize this compound, followed by the characterization and validation of the resulting biosensor.
Experimental Protocols
Protocol 1: Engineering and Screening of the 13-MHC-Sense Biosensor
1. Rational Design and Mutagenesis:
- Based on the crystal structure of FadR in complex with myristoyl-CoA, identify key amino acid residues within the acyl-CoA binding pocket that interact with the fatty acid chain.[7]
- Use computational modeling to predict mutations that would favor the binding of this compound over other long-chain acyl-CoAs.
- Generate a focused library of FadR mutants using site-directed mutagenesis.
2. Library Screening:
- Clone the FadR mutant library into a bacterial expression vector containing cpYFP, creating a library of biosensor variants.
- Transform the library into an E. coli strain deficient in fatty acid degradation (fadE mutant) to minimize interference from endogenous acyl-CoAs.
- Screen the library in 96-well plates by inducing biosensor expression and then adding this compound and other control acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA) to the culture medium.
- Measure the ratiometric fluorescence change of cpYFP using a plate reader.
- Select clones that exhibit the largest and most specific fluorescence change in response to this compound.
Protocol 2: In Vitro Characterization of 13-MHC-Sense
1. Protein Expression and Purification:
- Express the most promising 13-MHC-Sense variant in E. coli and purify the protein using affinity chromatography.
2. Spectroscopic Analysis:
- Perform fluorescence titration experiments by adding increasing concentrations of this compound to the purified biosensor and measuring the corresponding change in cpYFP fluorescence.
- Determine the dissociation constant (Kd) to quantify the binding affinity.
- Assess the specificity by performing similar titrations with a panel of other long-chain and branched-chain acyl-CoAs.
- Measure the dynamic range of the biosensor, defined as the ratio of the maximum to minimum fluorescence signal.
Protocol 3: Live-Cell Imaging and Analysis
1. Cell Culture and Transfection:
- Clone the 13-MHC-Sense coding sequence into a mammalian expression vector. For subcellular targeting, fuse with localization signals (e.g., mitochondrial targeting sequence).
- Transfect the plasmid into a suitable cell line (e.g., HEK293T, HepG2) using a standard transfection reagent.
2. Live-Cell Imaging:
- 24-48 hours post-transfection, image the cells using a fluorescence microscope equipped with two excitation filters for cpYFP (e.g., 488 nm and 514 nm) and one emission filter (e.g., 525-550 nm).
- Acquire images in both channels sequentially.
- To modulate intracellular this compound levels, treat cells with precursors or inhibitors of relevant metabolic pathways.
3. Ratiometric Image Analysis:
- Calculate the ratio of the fluorescence intensities from the two excitation wavelengths for each pixel.
- Generate a ratiometric image to visualize the relative concentration of this compound within the cell.
- Quantify the changes in the ratiometric signal over time or in response to different treatments.
Protocol 4: Sample Preparation for Acyl-CoA Analysis by LC-MS/MS (for validation)
1. Extraction from Cultured Cells:
- Wash cells with ice-cold PBS.
- Quench metabolism and extract acyl-CoAs by adding a cold extraction buffer (e.g., 2:2:1 isopropanol:50 mM KH2PO4 pH 7.2:acetic acid).[9]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
2. Phase Separation and Purification:
- Perform liquid-liquid extraction with a non-polar solvent (e.g., petroleum ether) to remove lipids.[9]
- Add a salting-out agent (e.g., saturated (NH4)2SO4) and a methanol (B129727):chloroform mixture to precipitate proteins and partition the acyl-CoAs into the supernatant.[9]
- Dry the supernatant under a stream of nitrogen.
3. Reconstitution:
- Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[1]
Data Presentation
The performance characteristics of the developed 13-MHC-Sense biosensor should be systematically quantified and presented for easy comparison.
| Parameter | 13-MHC-Sense | Control (LACSer) |
| Ligand | This compound | Long-chain acyl-CoAs |
| Kd (µM) | To be determined | ~1-5 |
| Dynamic Range (Fmax/Fmin) | To be determined | ~3.0 |
| Specificity (Fold-change vs. Palmitoyl-CoA) | To be determined | 1.0 |
| Response Time (in cells) | To be determined | < 5 minutes |
Table 1: Proposed performance metrics for the 13-MHC-Sense biosensor compared to a generic long-chain acyl-CoA biosensor.
Visualization of the Signaling Pathway
The underlying mechanism of the 13-MHC-Sense biosensor is based on the allosteric regulation of the FadR transcription factor. The binding of this compound induces a conformational change that alters the fluorescence of the fused cpYFP.
Applications in Drug Discovery
The 13-MHC-Sense biosensor has the potential to be a powerful tool in drug discovery and development.
-
High-Throughput Screening: The biosensor can be used in cell-based assays to screen for compounds that modulate the levels of this compound.
-
Mechanism of Action Studies: It can be used to investigate how lead compounds affect the metabolic pathways involving this compound in real-time.
-
Target Validation: The biosensor can help validate enzymes involved in the synthesis or degradation of this compound as potential drug targets.
Conclusion
The development of a genetically encoded biosensor for this compound, "13-MHC-Sense," would provide an invaluable tool for studying the metabolism of this specific long-chain acyl-CoA in living systems. By following the proposed protocols for engineering, characterization, and application, researchers can gain unprecedented insights into the roles of this compound in health and disease, thereby accelerating the pace of drug discovery in related fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Engineering an allosteric transcription factor to respond to new ligands (Journal Article) | OSTI.GOV [osti.gov]
- 3. Fatty acid metabolism regulator protein FadR - Wikipedia [en.wikipedia.org]
- 4. The structural basis of acyl coenzyme A‐dependent regulation of the transcription factor FadR | The EMBO Journal [link.springer.com]
- 5. Crystal structure of FadR, a fatty acid-responsive transcription factor with a novel acyl coenzyme A-binding fold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural basis of acyl coenzyme A‐dependent regulation of the transcription factor FadR | The EMBO Journal [link.springer.com]
- 8. A Ratiometric Fluorescent Biosensor Reveals Dynamic Regulation of Long-Chain Fatty Acyl-CoA Esters Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 13-MethylHexadecanoyl-CoA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 13-MethylHexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy involves a two-stage process. First, the precursor fatty acid, 13-methyltetradecanoic acid, is synthesized. This is often achieved through chemical methods like the Wittig reaction to construct the specific branched-chain carbon skeleton. Following purification, the fatty acid is then activated to its coenzyme A thioester, this compound, using either a chemical or enzymatic approach.
Q2: Why is the synthesis of the precursor, 13-methyltetradecanoic acid, a critical step?
Q3: What are the main challenges in handling long-chain acyl-CoAs like this compound?
A3: The primary challenges include poor aqueous solubility, susceptibility to hydrolysis (especially at non-neutral pH), and a tendency to precipitate in assay solutions. Careful selection of buffers, the potential need for detergents for solubilization, and maintaining appropriate temperatures are crucial for handling these molecules.
Q4: Can I use an enzymatic method to create the CoA ester?
A4: Yes, enzymatic methods are a viable alternative to chemical synthesis for the final activation step. Long-chain acyl-CoA synthetases (LACS) catalyze the formation of the thioester bond between a fatty acid and coenzyme A. This method can offer high specificity and milder reaction conditions, but may require optimization of enzyme and substrate concentrations, pH, and temperature.
Q5: What biological role does this compound or its precursor play?
A5: The precursor, 13-methyltetradecanoic acid (13-MTD), has been shown to induce apoptosis in various human cancer cell lines. It appears to exert its effect by down-regulating survival signaling pathways like the PI3K/Akt pathway and activating pro-apoptotic proteins such as caspase-3.[1][2][3] As a branched-chain fatty acyl-CoA, this compound is also a potential high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5]
Troubleshooting Guides
Stage 1: Synthesis of 13-Methyltetradecanoic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Wittig reaction | Incomplete formation of the phosphonium (B103445) salt; Inactive ylide due to moisture or improper base; Poor quality of starting materials (e.g., undecanoic acid, isobutyraldehyde). | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen, argon). Use freshly distilled solvents and reagents. Verify the purity of starting materials by NMR or GC-MS. |
| Presence of multiple by-products | Side reactions during ylide formation; E/Z isomerization leading to difficult-to-separate isomers of the unsaturated intermediate. | Control reaction temperature carefully during ylide generation and subsequent reaction. Use aprotic solvents to favor the desired stereochemical outcome. Purification of the unsaturated intermediate before hydrogenation can be beneficial. |
| Incomplete hydrogenation | Inactive catalyst (e.g., Pd/C); Insufficient hydrogen pressure or reaction time; Presence of catalyst poisons. | Use fresh, high-quality catalyst. Ensure the reaction vessel is properly purged and pressurized with hydrogen. Purify the unsaturated intermediate to remove any potential catalyst poisons. Increase reaction time or hydrogen pressure as needed. |
Stage 2: Conversion to this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of Acyl-CoA | Hydrolysis of the activated fatty acid intermediate or the final acyl-CoA product; Incomplete reaction; Poor quality of Coenzyme A. | Work at low temperatures (e.g., 4°C) and maintain a neutral or slightly acidic pH. Use high-purity, reduced Coenzyme A. Increase the molar excess of the activating agent or the fatty acid. |
| Precipitation of reactants/products | Low solubility of the long-chain fatty acid or its CoA ester in the reaction buffer. | Add a small amount of an organic co-solvent like THF or DMF. For enzymatic reactions, the presence of a detergent (e.g., Triton X-100) or a carrier protein like BSA can improve solubility. |
| Enzymatic reaction fails (if using Acyl-CoA Synthetase) | Enzyme inactivity; Presence of inhibitors; Incorrect buffer composition (e.g., phosphate (B84403) can precipitate Mg²⁺, a required cofactor). | Confirm enzyme activity with a known substrate. Use a non-complexing buffer like HEPES or MOPS. Ensure all necessary cofactors (ATP, Mg²⁺) are present at optimal concentrations. |
Stage 3: Purification and Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery from solid-phase extraction (SPE) | Irreversible binding to the column material; Elution with a solvent of insufficient strength. | Pre-condition the SPE column properly. Optimize the elution solvent system; a gradient elution might be necessary. Ensure the sample pH is appropriate for binding. |
| Poor peak shape or resolution in HPLC | Column overloading; Inappropriate mobile phase composition; Secondary interactions with the stationary phase. | Reduce the amount of sample injected. Adjust the mobile phase pH or ionic strength. Use a high-purity, end-capped C18 column suitable for lipid analysis. |
| Product degradation during analysis | Hydrolysis of the thioester bond. | Keep samples cold in the autosampler. Use a mobile phase with a slightly acidic pH (e.g., pH 4.5-5.5) to improve stability. Analyze samples promptly after preparation. |
Data Presentation
Table 1: Expected Yields and Purity at Key Synthesis Stages
| Synthesis Stage | Parameter | Expected Value | Reference |
| Synthesis of 13-methyltetradecanoic acid | Overall Yield | ~22.8% | Zlatanos et al. (2011) |
| Purity (after distillation/refining) | >99% | Zlatanos et al. (2011) | |
| Conversion to this compound (Symmetric Anhydride (B1165640) Method) | Estimated Yield | 60-80% | Based on similar long-chain fatty acids in Kallscheuer et al. (2016) |
| Purification by SPE-HPLC | Recovery | 70-80% | Magnes et al. (2004) |
Experimental Protocols
Protocol 1: Synthesis of 13-methyltetradecanoic acid
This protocol is adapted from the method described by Zlatanos et al. (2011). It involves the formation of an unsaturated precursor via a Wittig reaction, followed by hydrogenation.
-
Step 1: Esterification of 11-bromo-undecanoic acid. React 11-bromo-undecanoic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to form ethyl-11-bromo-undecanoate.
-
Step 2: Formation of the phosphonium salt. React ethyl-11-bromo-undecanoate with triphenylphosphine (B44618) in toluene (B28343) to yield the corresponding triphenylphosphonium bromide salt.
-
Step 3: Wittig Reaction. Dissolve the phosphonium salt in a suitable solvent (e.g., dimethylformamide). Add a strong base, such as sodium methoxide, to generate the ylide. Subsequently, add isobutyraldehyde (B47883) to the reaction mixture to form the unsaturated ester, ethyl-13-methyl-tetradecenoate.
-
Step 4: Saponification. Hydrolyze the resulting ester using a solution of potassium hydroxide (B78521) in ethanol to yield the potassium salt of the fatty acid.
-
Step 5: Acidification. Acidify the reaction mixture with sulfuric acid to obtain the free unsaturated fatty acid, 13-methyl-11-tetradecenoic acid.
-
Step 6: Hydrogenation. Dissolve the unsaturated fatty acid in a solvent like ethanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen pressure until the reaction is complete.
-
Step 7: Purification. Filter off the catalyst and purify the final product, 13-methyltetradecanoic acid, by vacuum distillation.
Protocol 2: Synthesis of this compound (Symmetric Anhydride Method)
This protocol is a general method adapted for long-chain fatty acids.
-
Preparation: Dissolve 13-methyltetradecanoic acid in anhydrous THF. Add triethylamine (B128534) to the solution.
-
Activation: Cool the mixture to 0°C and slowly add ethyl chloroformate. Stir the reaction at 0°C for 1-2 hours to form the mixed anhydride.
-
CoA Coupling: In a separate flask, dissolve Coenzyme A (lithium salt) in an aqueous bicarbonate buffer (e.g., 0.5 M NaHCO₃, pH ~8.0).
-
Reaction: Slowly add the cold anhydride solution to the Coenzyme A solution with vigorous stirring. Maintain the reaction at 4°C for at least 1 hour.
-
Quenching and Lyophilization: Quench any remaining anhydride by allowing the solution to warm to room temperature. Immediately freeze the solution in liquid nitrogen and lyophilize to dryness.
Protocol 3: Purification of this compound
This protocol is based on the solid-phase extraction method described by Magnes et al. (2004).
-
Sample Preparation: Re-dissolve the lyophilized product from Protocol 2 in a minimal amount of loading buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
SPE Column Conditioning: Use an appropriate solid-phase extraction cartridge (e.g., oligonucleotide purification column or a suitable reverse-phase column). Condition the column by washing sequentially with a strong organic solvent (e.g., methanol (B129727) or acetonitrile) followed by equilibration with the loading buffer.
-
Loading: Apply the re-dissolved sample to the conditioned SPE column.
-
Washing: Wash the column with the loading buffer to remove unreacted Coenzyme A, salts, and other polar impurities.
-
Elution: Elute the this compound from the column using a suitable organic solvent, such as 2-propanol or acetonitrile (B52724).
-
Analysis and Final Purification: Concentrate the eluent under a stream of nitrogen. Analyze the purity by reverse-phase HPLC using a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 75 mM KH₂PO₄, pH 4.9). Collect the fractions corresponding to the desired product for a highly purified sample.
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
References
- 1. 13-Methyltetradecanoic acid - Wikipedia [en.wikipedia.org]
- 2. 13-methyltetradecanoic acid exhibits anti-tumor activity on T-cell lymphomas in vitro and in vivo by down-regulating p-AKT and activating caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enzymatic Synthesis of Branched-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of branched-chain acyl-CoAs (BC-ACoAs).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of BC-ACoAs, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or Inhibited Enzyme: The acyl-CoA synthetase may be inactive due to improper storage, handling, or the presence of inhibitors. | 1. Verify Enzyme Activity: Use a standard substrate (e.g., acetate (B1210297) or butyrate) to confirm the enzyme is active under your reaction conditions.2. Check for Inhibitors: Ensure no substrate analogs or product accumulation is causing feedback inhibition.[1][2][3] Consider downstream processing or in situ product removal.3. Optimize Enzyme Concentration: Increase the enzyme concentration in the reaction mixture. |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific acyl-CoA synthetase. | 1. pH Optimization: Test a range of pH values (typically 7.0-8.5) to find the optimum for your enzyme.2. Temperature Optimization: Incubate reactions at different temperatures (e.g., 25-37°C) to determine the optimal condition.[4]3. Buffer Selection: Ensure the buffer system does not interfere with the reaction. Phosphate or Tris-based buffers are common. | |
| Poor Substrate Quality or Concentration: The branched-chain fatty acid or Coenzyme A (CoA) may be degraded or at a non-optimal concentration. | 1. Assess Substrate Purity: Verify the purity of the branched-chain fatty acid and CoA using appropriate analytical methods.2. Optimize Substrate Ratio: Titrate the concentrations of the fatty acid, CoA, and ATP to find the optimal molar ratio. High concentrations of some fatty acids can be inhibitory.[5] | |
| Incomplete Conversion of Substrates | Enzyme Instability: The acyl-CoA synthetase may lose activity over the course of the reaction. | 1. Add Stabilizing Agents: Include additives like glycerol (B35011) (20% v/v) or the substrate itself (e.g., palmitoyl-CoA at 10µM) in the enzyme storage and reaction buffers to improve stability.[6]2. Fed-Batch Substrate Addition: Instead of adding all substrates at the beginning, a fed-batch approach can maintain a lower, non-inhibitory concentration. |
| Equilibrium Limitation: The reaction may have reached equilibrium, preventing further product formation. | 1. Product Removal: Implement in situ product removal strategies, such as using a coupled enzyme to convert the BC-ACoA to a downstream product, to shift the equilibrium towards product formation. | |
| Formation of Side Products | Enzyme Promiscuity: The acyl-CoA synthetase may have activity towards other carboxylic acids present in the reaction mixture. | 1. Use a More Specific Enzyme: If available, select an enzyme with higher specificity for branched-chain fatty acids.[7]2. Purify Starting Materials: Ensure the branched-chain fatty acid substrate is free from contaminating straight-chain fatty acids. |
| Non-Enzymatic Reactions: The acyl-CoA product or intermediates may be unstable and undergo hydrolysis or other side reactions. | 1. Control pH: Maintain a stable pH throughout the reaction, as acyl-CoAs can be unstable at extreme pH values.2. Minimize Reaction Time: Optimize the reaction time to maximize product yield before significant degradation occurs. |
Frequently Asked Questions (FAQs)
1. Which type of enzyme should I use for synthesizing branched-chain acyl-CoAs?
Acyl-CoA synthetases (ACS) or ligases are the primary enzymes used. Long-chain acyl-CoA synthetases (LACS) often exhibit broad substrate specificity and can be effective for various fatty acids, including branched-chain variants.[8][9] Some enzymes, like certain FabH variants, show a preference for branched-chain acyl-CoAs.[7] The choice of enzyme may depend on the specific branched-chain fatty acid you are using.
2. What are the typical yields for enzymatic synthesis of branched-chain acyl-CoAs?
Yields can vary significantly depending on the enzyme, substrates, and reaction conditions. Chemo-enzymatic methods have reported yields for compounds like isobutyryl-CoA and 2-methylbutyryl-CoA in the range of 68-78%.[10] In engineered E. coli systems, production of isovaleryl-CoA has been reported at levels of 80.77 ± 3.83 nmol/g wet weight.[11]
3. How can I monitor the progress of my reaction?
The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA).[10][12][13] This allows for the separation and quantification of the acyl-CoA product from the unreacted CoA and other components. Mass spectrometry can also be used for product verification.[14][15]
4. My enzyme seems to be inhibited. What are the common inhibitors of acyl-CoA synthetases?
Acyl-CoA synthetases can be inhibited by:
-
Product Inhibition: The accumulation of the acyl-CoA product can inhibit the enzyme.[2]
-
Substrate Analog Inhibition: Molecules structurally similar to the fatty acid substrate or ATP can act as competitive inhibitors.[1]
-
High Substrate Concentration: High concentrations of the fatty acid substrate can sometimes be inhibitory.[5]
-
AMP Accumulation: As a product of the reaction, high levels of AMP can signal low cellular energy and potentially affect related metabolic pathways.[16]
5. Can I use a whole-cell system for the synthesis?
Yes, engineered microbial systems, such as E. coli, have been successfully used for the in vivo synthesis of short branched-chain acyl-CoAs from glucose.[11] This approach can be advantageous as it provides the necessary cofactors (ATP and CoA) and can be coupled with downstream pathways for the production of more complex molecules.
Experimental Protocols
General Protocol for Enzymatic Synthesis of a Branched-Chain Acyl-CoA
This protocol provides a starting point for the synthesis and can be optimized for specific enzymes and substrates.
Materials:
-
Purified acyl-CoA synthetase
-
Branched-chain fatty acid (e.g., isovaleric acid, isobutyric acid)
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reaction tubes
-
Incubator/water bath
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could contain:
-
10 µL of 1 M Tris-HCl, pH 7.5
-
10 µL of 100 mM MgCl₂
-
10 µL of 100 mM ATP
-
10 µL of 10 mM Coenzyme A
-
10 µL of 20 mM branched-chain fatty acid
-
x µL of purified acyl-CoA synthetase (0.1 - 0.5 mg/mL final concentration)
-
ddH₂O to a final volume of 100 µL
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.
-
Stop the reaction by adding an acid (e.g., 10 µL of 10% perchloric acid) or by heat inactivation.
-
Centrifuge the sample to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the branched-chain acyl-CoA using HPLC.
Visualizations
Enzymatic Synthesis Workflow
Caption: A general workflow for the enzymatic synthesis of branched-chain acyl-CoAs.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting low yield in enzymatic synthesis.
References
- 1. Inhibition of acetyl-CoA synthetase by substrate analogs - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of branched-chain fatty acids by replacing β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 9. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acyl-coenzyme A synthetases in metabolic control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 13-MethylHexadecanoyl-CoA Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 13-MethylHexadecanoyl-CoA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound?
A1: The main challenges in analyzing this compound include:
-
Low Abundance: Acyl-CoAs are typically low-abundance molecules within the cell, requiring sensitive detection methods.
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures. Careful and rapid sample preparation is crucial.[1]
-
Isomer Separation: Separating this compound from other structural isomers, such as other methyl-branched or straight-chain C17:0-CoA species, can be chromatographically challenging.[2][3]
-
Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4]
Q2: Which ionization mode is best for detecting this compound?
A2: Positive electrospray ionization (ESI+) is generally recommended for the detection of long-chain acyl-CoAs as it has been shown to be more sensitive than negative ion mode.[5][6]
Q3: What is the expected fragmentation pattern for this compound in positive ion MS/MS?
A3: While a specific fragmentation pattern for this compound is not extensively documented, it is expected to follow the characteristic fragmentation of other long-chain acyl-CoAs. The most prominent fragmentation is a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[5][6][7][8] Additionally, fragmentation may occur along the acyl chain, particularly at the methyl branch point.
A proposed fragmentation scheme is illustrated below:
Caption: Proposed fragmentation of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Inefficient extraction | Review the sample preparation protocol. Ensure rapid processing on ice to minimize degradation. Consider using a proven acyl-CoA extraction kit or protocol.[9][10] |
| Analyte degradation | Prepare fresh samples and handle them at low temperatures. Use a reconstitution solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1] | |
| Suboptimal MS parameters | Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Reduce the injection volume or dilute the sample. |
| Secondary interactions with the stationary phase | Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to improve peak shape.[6] | |
| Column degradation | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Inconsistent Retention Times | Unstable pump pressure | Ensure the LC system is properly primed and free of air bubbles. |
| Changes in mobile phase composition | Prepare fresh mobile phases daily and ensure they are well-mixed. | |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. | |
| Co-elution with Isomers | Insufficient chromatographic resolution | Optimize the LC gradient. A shallower gradient can improve the separation of closely eluting compounds.[11] |
| Inappropriate column chemistry | Consider using a longer C18 column or a column with a different stationary phase chemistry to enhance separation. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[1][9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Rinse adherent cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold deionized water with 0.6% formic acid and the internal standard to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Add 900 µL of ice-cold acetonitrile to the lysate (for a final ratio of approximately 3:1 acetonitrile to aqueous solution).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for acyl-CoA extraction from cells.
Protocol 2: LC-MS/MS Method for this compound Detection
This method is a starting point for optimization and is based on general protocols for long-chain acyl-CoAs.[5][6]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined empirically, expected ~1034.6] | [Precursor - 507.1] | 100 | [To be optimized, start at 35-45] |
| Internal Standard (C17:0-CoA) | 1020.6 | 513.5 | 100 | [To be optimized, start at 35-45] |
Note: The exact mass of the protonated this compound needs to be calculated and the precursor ion m/z adjusted accordingly. The collision energy should be optimized for your specific instrument and analyte to achieve the best signal intensity.
Signaling Pathways and Logical Relationships
The detection and quantification of this compound are critical for understanding its role in cellular metabolism. Branched-chain fatty acids can be incorporated into various metabolic pathways.
Caption: Potential metabolic fate of this compound.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Table S3. MRM transitions list - Springer Nature - Figshare [springernature.figshare.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of fatty acid synthetase by mass fragmentography using [13C]malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in 13-MethylHexadecanoyl-CoA chromatography.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of 13-MethylHexadecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape in the chromatography of long-chain acyl-CoAs like this compound can manifest as peak tailing, fronting, broadening, or splitting. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[1]
Q2: My this compound peak is tailing. What should I investigate?
Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. For long-chain acyl-CoAs, this can be due to:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of the acyl-CoA, causing tailing.[1]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of both the analyte and the silanol groups, influencing peak shape.
Troubleshooting Steps for Peak Tailing:
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.[2]
-
Adjust Mobile Phase pH: A slightly acidic mobile phase (pH 3-5) can help to suppress the ionization of silanol groups.[3]
-
Use Mobile Phase Additives: Incorporate an ionic modifier like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) into your mobile phase to mask residual silanol groups.[3][4]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent like isopropanol (B130326).[3]
Q3: My this compound peak is fronting. What could be the issue?
Peak fronting, or a "shark-fin" shape, is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the peak to front.[5]
-
Column Packing Issues: A poorly packed column can result in peak fronting.
Troubleshooting Steps for Peak Fronting:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.
-
Consider a New Column: If the problem persists, it may indicate an issue with the column itself.
Q4: My this compound peak is broad. How can I improve it?
Broad peaks can compromise resolution and sensitivity. Common causes include:
-
High Injection Volume or Concentration: Overloading the column can lead to peak broadening.[3]
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[3]
-
Slow Gradient: A gradient that is too shallow may result in broad peaks.
-
Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow rate can lead to broader peaks due to diffusion.
Troubleshooting Steps for Broad Peaks:
-
Optimize Injection: Reduce the injection volume or dilute your sample.[3]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.[3]
-
Adjust Gradient: Increase the gradient slope to sharpen the peak.
-
Optimize Flow Rate: Experiment with slightly higher flow rates.
Q5: I am seeing split peaks for this compound. What does this indicate?
Split peaks can be caused by several factors:
-
Partially Blocked Frit: Debris in the sample or from the system can partially block the column inlet frit, distorting the peak.
-
Incompatible Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[3]
-
Co-elution: It's possible that what appears to be a split peak is actually two closely eluting isomers or impurities.
Troubleshooting Steps for Split Peaks:
-
Backflush the Column: Reverse the column and flush it to try and dislodge any blockage.
-
Replace the Frit: If backflushing doesn't work, the inlet frit may need to be replaced.
-
Ensure Solvent Compatibility: Dissolve the sample in the initial mobile phase.[3]
-
Modify Separation Conditions: Adjust the mobile phase composition or temperature to see if the split peaks can be resolved into two distinct peaks.[3]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of long-chain acyl-CoAs. These can serve as a starting point for optimizing the separation of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 1.7-5 µm particle size) | Good retention for long alkyl chains. |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate or 75 mM KH2PO4 | Provides ionic strength and buffering to improve peak shape. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic solvent for elution. |
| Gradient | Start with a lower percentage of B and ramp up (e.g., 15% to 90% B) | To effectively elute the hydrophobic long-chain acyl-CoA. |
| Flow Rate | 0.2 - 0.5 mL/min | Slower flow rates can improve resolution for complex mixtures. |
| Column Temperature | 35 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[4][6] |
| pH | 4.9 - 10.5 | The optimal pH depends on the specific method and column chemistry.[3][6] |
| Injection Volume | 5 - 20 µL | Keep as low as possible to avoid overloading. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Ammonium Acetate Buffer)
-
Prepare a 1 M Ammonium Acetate Stock Solution: Dissolve 77.08 g of ammonium acetate in 1 L of HPLC-grade water.
-
Prepare Mobile Phase A: Add 5-10 mL of the 1 M ammonium acetate stock solution to 990-995 mL of HPLC-grade water to achieve a final concentration of 5-10 mM.
-
Prepare Mobile Phase B: Use pure HPLC-grade acetonitrile or methanol.
-
Degas: Degas both mobile phases using sonication or vacuum filtration before use.
Protocol 2: Column Flushing and Cleaning
-
Disconnect the column from the detector.
-
Flush with water: Pump HPLC-grade water through the column for 30 minutes.
-
Flush with isopropanol: Pump 100% isopropanol through the column for 60 minutes.
-
Flush with hexane (B92381) (optional, for highly non-polar contaminants): Pump hexane through the column for 30 minutes, followed by isopropanol for 30 minutes to remove the hexane.
-
Equilibrate the column: Flush the column with the initial mobile phase composition until the baseline is stable.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow for analysis.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Preventing degradation of 13-MethylHexadecanoyl-CoA during sample preparation.
Welcome to the technical support center for the prevention of 13-MethylHexadecanoyl-CoA degradation during sample preparation. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain branched acyl-CoA, is primarily caused by two processes:
-
Enzymatic Hydrolysis: Endogenous acyl-CoA hydrolases, also known as thioesterases, can cleave the thioester bond, releasing Coenzyme A and 13-methylhexadecanoic acid.[1][2] These enzymes are present in various cellular compartments, including mitochondria and the cytosol.[3]
-
Oxidative Degradation: The fatty acyl chain can be susceptible to oxidation, particularly if there are any double bonds, though saturated chains can also be oxidized under certain conditions. This process can be initiated by reactive oxygen species (ROS) present in the sample.[4]
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to inhibit the activity of acyl-CoA hydrolases. This can be achieved through several measures:
-
Rapid Quenching of Metabolic Activity: Immediately after sample collection, enzymatic reactions should be stopped. This is typically done by flash-freezing the sample in liquid nitrogen.[5]
-
Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to keep enzymatic activity to a minimum.[5]
-
Acidic pH: Maintaining an acidic pH (around 4.0-5.0) during homogenization and extraction can help to inactivate many hydrolases, which typically have a neutral or slightly alkaline pH optimum.[5][6] An acidic buffer, such as potassium phosphate (B84403) at pH 4.9, is often used.[6]
Q3: What are the best practices for storing samples to ensure the stability of this compound?
A3: Proper storage is critical for preventing degradation. Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5] It is also important to minimize the number of freeze-thaw cycles, as this can lead to a significant decline in analyte stability.[5][7][8][9] If possible, aliquot samples into smaller volumes before freezing to avoid thawing the entire sample multiple times.
Q4: Can antioxidants be used to prevent the degradation of this compound?
A4: Yes, antioxidants can be added to the extraction solvents to prevent oxidative degradation of the fatty acyl chain. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT) and ascorbate (B8700270) (Vitamin C).[10] These compounds work by scavenging free radicals that can initiate lipid peroxidation.[4][10]
Troubleshooting Guide
Issue 1: Low or no detectable this compound in my sample.
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity by flash-freezing samples in liquid nitrogen immediately after collection. Keep samples on ice throughout the preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[5] |
| Incomplete Cell Lysis and Extraction | Use a glass homogenizer for thorough tissue disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[5] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. A weak anion exchange SPE column can be effective.[5] |
| Precipitation of Long-Chain Species | This compound is a long-chain acyl-CoA and may have low solubility in aqueous solutions. Ensure the final extract is in a solvent that maintains its solubility, such as a methanol (B129727)/water mixture. |
Issue 2: Inconsistent recovery of this compound across samples.
| Possible Cause | Recommended Solution |
| Variable Enzymatic Degradation | Standardize the time between sample collection and quenching for all samples. Ensure consistent use of ice-cold buffers and reagents. |
| Inconsistent Extraction Efficiency | Ensure thorough and consistent homogenization for all samples. Use a consistent ratio of extraction solvent to sample weight. The use of an internal standard, such as heptadecanoyl-CoA (C17:0), added early in the extraction process can help to normalize for recovery differences.[11] |
| Matrix Effects in LC-MS/MS | Matrix effects can cause ion suppression or enhancement, leading to inconsistent quantification. Ensure adequate chromatographic separation to resolve this compound from interfering compounds. Consider using a stable isotope-labeled internal standard if available. |
Data on Acyl-CoA Stability
While specific quantitative data for this compound is limited, the following tables provide representative data for the stability of long-chain acyl-CoAs under various conditions. These can be used as a general guide.
Table 1: Effect of pH on Acyl-CoA Hydrolase Activity
| pH | Relative Activity (%) |
| 5.0 | ~20 |
| 6.0 | ~50 |
| 7.0 | ~90 |
| 7.5 | 100[12] |
| 8.0 | ~85 |
| 9.0 | ~40 |
Disclaimer: Data is generalized from studies on palmitoyl-CoA hydrolase and may not be identical for enzymes acting on this compound.
Table 2: Effect of Temperature on Acyl-CoA Thioesterase Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | ~60 |
| 37 | 100[13] |
| 50 | ~75 |
Disclaimer: Data is based on studies of Them2/Acot13 with myristoyl-CoA as a substrate and serves as a general indicator.[13]
Experimental Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[5][6]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of isopropanol and homogenize again.[6]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[11]
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[11]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. gosset.ai [gosset.ai]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 4. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A preliminary study on effects of storage time and repeated freezing-thawing on the stability of avian serum amyloid A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant - Wikipedia [en.wikipedia.org]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of 13-MethylHexadecanoyl-CoA.
Technical Support Center: Quantification of 13-MethylHexadecanoyl-CoA
Welcome to the technical support center for the analysis of this compound and other long-chain acyl-CoAs (LCACoAs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in LC-MS/MS quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can suppress or enhance the analyte signal, compromising the accuracy, precision, and sensitivity of quantification.[2][3] Long-chain acyl-CoAs like this compound are particularly susceptible because they are analyzed in complex biological matrices (e.g., tissue homogenates, cell lysates) that contain high concentrations of phospholipids (B1166683), salts, and other endogenous molecules which are known to cause significant matrix effects, especially in electrospray ionization (ESI).[1][4][5]
Q2: How can I determine if my analysis is suffering from matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method (Quantitative): This involves comparing the signal response of your analyte (this compound) in a clean, neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after it has gone through the entire extraction procedure.[1][3][6] The percentage difference between the two signals indicates the degree of ion suppression or enhancement.
-
Post-Column Infusion Method (Qualitative): This method helps identify at which retention times matrix effects are most pronounced.[1][3] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the continuous signal of the infused analyte indicates ion suppression or enhancement, respectively, at that specific point in the chromatogram.[3][7]
Q3: What is the best type of internal standard (IS) to use for quantifying this compound to correct for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., ¹³C- or ²H-labeled this compound). A SIL-IS is chemically identical to the analyte and will have a very similar retention time and ionization behavior.[6][8] This allows it to experience and correct for matrix effects and variations in extraction efficiency almost identically to the analyte.[9] If a SIL version of your specific analyte is unavailable, a structurally similar acyl-CoA with an odd-chain fatty acid (e.g., Heptadecanoyl-CoA, C17:0-CoA) is a common and effective alternative.[10]
Q4: Can my choice of LC column affect matrix effects?
A: Yes. Optimizing chromatographic separation is a key strategy to move the analyte peak away from co-eluting matrix components.[1][3] Additionally, for phosphorylated compounds like acyl-CoAs, interactions with the metal surfaces of standard stainless steel columns can cause peak tailing, sample loss, and ion suppression.[11] Using metal-free or PEEK-lined columns should be considered if you observe these issues and cannot resolve them by modifying the mobile phase.[11]
Troubleshooting Guide
Problem: My signal intensity for this compound is low, variable, or disappears in matrix samples compared to pure standards.
This is a classic symptom of ion suppression.[1][2] Follow this workflow to diagnose and mitigate the issue.
Problem: My retention time is shifting between injections, especially after running several matrix samples.
This can be caused by the buildup of matrix components on the analytical column.[2]
-
Solution 1: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove more of the interfering compounds before injection.
-
Solution 2: Develop a column wash method. After each batch of samples, run a strong solvent (e.g., isopropanol) through the column to strip away strongly retained contaminants.
-
Solution 3: Ensure proper sample preparation. Centrifuge all reconstituted samples at high speed immediately before placing them in the autosampler to pellet any precipitated material that could clog the column frit.[8]
Data & Methodologies
Comparison of Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing matrix effects. The goal is to remove interfering substances like phospholipids and salts while maximizing the recovery of this compound.
| Technique | Principle | Pros | Cons | Typical Recovery for LCACoAs |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using a solvent (e.g., acetonitrile) or acid (e.g., TCA). | Simple, fast, inexpensive. | Does not effectively remove phospholipids or salts, leading to significant matrix effects.[7] | 30-60% (Highly variable)[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity. | Can remove salts and some lipids. | Can be labor-intensive, requires large solvent volumes, may have emulsion issues.[7] | 60-85% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent removal of salts and phospholipids; high selectivity and concentration factor.[7][13][14] | Requires method development; can be more expensive. | 80-95%[14][15] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a generalized method for enriching long-chain acyl-CoAs from a tissue homogenate or cell lysate. It should be optimized for your specific matrix and analyte.[13][16]
Materials:
-
SPE Cartridge: C18 or a mixed-mode anion exchange cartridge.
-
Conditioning Solvent: 100% Methanol.
-
Equilibration Solvent: Deionized Water or 100 mM KH₂PO₄ (pH 4.9).[13]
-
Sample: Lysate/homogenate, acidified with acetic or phosphoric acid.
-
Wash Solvent: 2-5% Methanol in water (to remove salts and polar interferences).
-
Elution Solvent: Acetonitrile or Methanol containing a modifier like ammonium (B1175870) hydroxide (B78521) or acetic acid to elute the acyl-CoAs.[13][14]
-
SPE Vacuum Manifold.
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of Conditioning Solvent (Methanol) through the SPE cartridge to activate the C18 sorbent. Do not let the cartridge run dry.
-
Equilibration: Pass 1-2 cartridge volumes of Equilibration Solvent (Water or buffer) through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the acidified sample extract onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing: Pass 2-3 cartridge volumes of Wash Solvent through the cartridge to remove salts and other highly polar molecules that were not retained.
-
Elution: Place a clean collection tube in the manifold. Pass 1-2 cartridge volumes of Elution Solvent through the cartridge to elute the retained this compound and other acyl-CoAs.
-
Dry & Reconstitute: Evaporate the eluted sample to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the extract in a small, precise volume of a solvent compatible with your LC-MS system (e.g., 50:50 Methanol:Water).[17]
Visualization of Matrix Effect Mechanism
The diagram below illustrates the principle of ion suppression in an electrospray ionization (ESI) source, a common cause of poor signal in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Enhancing the stability of 13-MethylHexadecanoyl-CoA in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 13-MethylHexadecanoyl-CoA in solution. The following information is based on established best practices for the handling and storage of long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation is the hydrolysis of the thioester bond, which is inherently unstable in aqueous environments. This process is influenced by factors such as pH, temperature, and the presence of contaminating enzymes or metal ions. Storing the compound in aqueous solutions for extended periods can lead to significant breakdown.[1][2][3]
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term stability, it is highly recommended to store this compound as a dry pellet or powder at -80°C.[4][5] If it is in an organic solvent, it should be stored in a glass container with a Teflon-lined cap at -20°C or below, with the headspace flushed with an inert gas like argon or nitrogen.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the compound in a suitable organic solvent such as methanol (B129727). For aqueous experimental buffers, it is best to prepare the solution fresh. If temporary storage in an aqueous buffer is necessary, use a slightly acidic to neutral buffer, such as ammonium (B1175870) acetate (B1210297) at pH 6.8, and keep it on ice or at 4°C for the shortest time possible.[4]
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
A4: It is crucial to minimize the number of freeze-thaw cycles, as this can accelerate degradation.[5] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound in LC-MS analysis. | Degradation in the extraction solvent. | Avoid using formic acid or acetonitrile (B52724) in the initial extraction solvent, as these have been shown to result in poor signal for acyl-CoA compounds.[4] |
| Instability in the sample solvent during the analytical run. | Use a buffered sample solvent, such as 50 mM ammonium acetate at pH 6.8, which has been shown to stabilize acyl-CoAs during analysis at 4°C.[4] | |
| Inconsistent results between experimental replicates. | Degradation of the compound in the aqueous experimental buffer. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly and minimize the time it spends in the aqueous buffer before use. |
| Contamination of buffers with enzymes (e.g., thioesterases). | Use high-purity water and reagents to prepare all buffers. Filter-sterilize buffers if necessary. | |
| Precipitation of the compound upon addition to an aqueous buffer. | The concentration of this compound is above its critical micelle concentration (CMC) or its solubility limit in the buffer. | Long-chain acyl-CoAs can form micelles at high concentrations.[6] Reduce the final concentration of the compound in the buffer. The addition of a small percentage of an organic solvent (e.g., methanol) may also help to maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution in a solvent system designed to enhance stability.
Materials:
-
This compound (lyophilized powder)
-
Methanol, HPLC grade
-
Ammonium acetate
-
High-purity water
-
Acetic acid (for pH adjustment)
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 50 mM ammonium acetate buffer (pH 6.8) using high-purity water.
-
Prepare a stock solution of this compound by dissolving the powder in a 1:1 (v/v) mixture of methanol and the 50 mM ammonium acetate buffer (pH 6.8). This has been shown to provide good stability for other long-chain acyl-CoAs.[4]
-
Gently vortex to ensure complete dissolution.
-
Flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing with the Teflon-lined cap.
-
For short-term storage (up to 48 hours), store the solution at 4°C.[4] For longer-term storage, aliquot into single-use glass vials, flush with inert gas, and store at -80°C.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.[5][7]
Materials:
-
Frozen tissue sample
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile
-
Saturated Ammonium Sulfate (B86663)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly.
-
Add 2.0 mL of isopropanol and homogenize again.[5]
-
Transfer the homogenate to a centrifuge tube.
-
Add 2.0 mL of acetonitrile and vortex thoroughly.
-
Add 0.25 mL of saturated ammonium sulfate to facilitate phase separation and vortex again.
-
Centrifuge at 4°C to pellet the precipitated protein and cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube for further purification (e.g., solid-phase extraction) or analysis.
Visualizations
Caption: Workflow for the preparation and storage of this compound solutions.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating 13-MethylHexadecanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for separating isomers of 13-MethylHexadecanoyl-CoA.
Understanding the Challenge: Isomers of this compound
This compound, a branched-chain fatty acyl-CoA, can exist as multiple isomers, making its separation and analysis a significant challenge. The primary isomers of concern are:
-
Positional Isomers: While the prompt specifies this compound, contamination with other positional isomers (e.g., 12-MethylHexadecanoyl-CoA, 14-MethylHexadecanoyl-CoA) can occur during synthesis or biological extraction.
-
Stereoisomers: The methyl group at the 13th carbon position creates a chiral center, leading to two enantiomers: (R)-13-MethylHexadecanoyl-CoA and (S)-13-MethylHexadecanoyl-CoA.
Effective separation of these isomers is critical for understanding their unique biological activities and for the development of targeted therapeutics.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: Poor or No Separation of Isomers
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing any separation between my isomers? | Inappropriate Column Chemistry: The stationary phase may not have the selectivity for the subtle structural differences between the isomers. | For Positional Isomers: Use a high-resolution reversed-phase column (e.g., C18 or C30) with a long column length to maximize theoretical plates. For Stereoisomers: Employ a chiral stationary phase (CSP). Polysaccharide-based chiral columns are often effective for separating enantiomers of fatty acids and related molecules.[1] |
| Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient differential partitioning of the isomers. | Reversed-Phase: Optimize the organic modifier (acetonitrile, methanol) and water ratio. A shallower gradient or isocratic elution may improve resolution. Chiral Chromatography: The choice of mobile phase (normal-phase or reversed-phase) is critical and depends on the chiral column. For normal-phase, experiment with different ratios of hexane/isopropanol. For reversed-phase, acetonitrile/water or methanol/water are common. | |
| Inadequate Method Parameters: Flow rate, temperature, and gradient slope can all impact resolution. | Flow Rate: Lower the flow rate to increase the interaction time with the stationary phase. Temperature: Optimize the column temperature. Sometimes sub-ambient temperatures can enhance chiral recognition. Gradient: Use a very shallow gradient or switch to an isocratic method for better resolution of closely eluting peaks. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Question | Possible Cause | Suggested Solution |
| My peaks are tailing significantly. What could be the cause? | Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) support of the stationary phase. | Add a small amount of a competitive agent to the mobile phase, such as a weak acid (e.g., 0.1% formic acid or acetic acid), to mask silanol (B1196071) groups. |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the injection volume or the concentration of the sample. | |
| Contaminated Column or Guard Column: Buildup of contaminants can affect peak shape. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Why are my peaks fronting? | Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse: This is a less common but serious issue where the stationary phase bed has collapsed. | This usually requires column replacement. |
Issue 3: Inconsistent Retention Times
| Question | Possible Cause | Suggested Solution |
| My retention times are drifting from run to run. How can I fix this? | Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or inadequate mixing. | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Column Temperature Fluctuations: Inconsistent column temperature will lead to retention time shifts. | Use a column oven to maintain a stable temperature. | |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially with gradient methods. | Increase the equilibration time between injections. | |
| Pump Malfunction: Inconsistent flow from the HPLC pump will cause retention time variability. | Check the pump for leaks and ensure the seals are in good condition. Perform a flow rate calibration. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to start with for separating this compound isomers?
A1: A combination of High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) is the recommended starting point. HPLC provides the initial separation, and MS/MS allows for sensitive detection and structural confirmation of the isomers based on their fragmentation patterns. For stereoisomers, chiral HPLC is necessary.
Q2: How can I distinguish between the (R) and (S) enantiomers of this compound?
A2: Chiral chromatography is the most direct method.[1][2] This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. Alternatively, you can derivatize the molecule with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative?
A3: GC-MS can be a powerful technique for fatty acid analysis, but it typically requires derivatization of the fatty acyl-CoA to a more volatile form, such as a fatty acid methyl ester (FAME). This process involves hydrolysis of the CoA ester, which means you would be analyzing the isomers of 13-methylhexadecanoic acid rather than the CoA thioester directly. The high temperatures in GC can also potentially cause degradation of some analytes.
Q4: What are the expected differences in mass spectra between the isomers?
A4: Positional and stereoisomers of this compound will have the same molecular weight and thus the same parent ion m/z in a mass spectrometer. Their fragmentation patterns in MS/MS might show subtle differences, but these are often not sufficient for unambiguous identification without chromatographic separation. Ion mobility spectrometry (IMS) coupled with mass spectrometry can be a powerful tool to separate isomers based on their different shapes (collision cross-sections) in the gas phase.[3][4][5][6]
Q5: How can I improve the sensitivity of my analysis?
A5: To improve sensitivity, you can:
-
Optimize the ionization source parameters of the mass spectrometer.
-
Use a more sensitive detection mode, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
Ensure efficient sample preparation to remove interfering substances.
-
Consider derivatization to enhance ionization efficiency.
Data Presentation
The following table provides a hypothetical, yet realistic, representation of chromatographic data that could be obtained during the separation of this compound isomers.
| Isomer | Retention Time (min) (Reversed-Phase HPLC) | Retention Time (min) (Chiral HPLC) | Resolution (Rs) | Parent Ion (m/z) [M-H] | Key Fragment Ions (m/z) |
| 12-MethylHexadecanoyl-CoA | 21.2 | N/A | 1.8 (vs. 13-isomer) | 1014.4 | 809.2, 507.1, 255.1 |
| (R)-13-MethylHexadecanoyl-CoA | 22.5 | 15.8 | 1.6 (vs. S-isomer) | 1014.4 | 809.2, 507.1, 255.1 |
| (S)-13-MethylHexadecanoyl-CoA | 22.5 | 17.2 | 1.6 (vs. R-isomer) | 1014.4 | 809.2, 507.1, 255.1 |
| 14-MethylHexadecanoyl-CoA | 23.8 | N/A | 2.1 (vs. 13-isomer) | 1014.4 | 809.2, 507.1, 255.1 |
Note: The m/z values are hypothetical and would need to be confirmed experimentally.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation
This protocol is designed for the separation of positional isomers of MethylHexadecanoyl-CoA.
-
HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 70% B
-
5-40 min: 70-95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or coupled to a mass spectrometer.
Protocol 2: Chiral HPLC for Stereoisomer Separation
This protocol is designed for the separation of the (R) and (S) enantiomers of this compound.
-
HPLC System: As above.
-
Column: Polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose-based, 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase (Normal-Phase): Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid.
-
Elution: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or coupled to a mass spectrometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
Strategies for increasing the sensitivity of 13-MethylHexadecanoyl-CoA detection.
Welcome to the technical support center for the detection of 13-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of this compound, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Question: I am observing a low signal or no signal for this compound in my samples. What are the potential causes and solutions?
Answer:
Low or no signal for your target analyte can stem from several factors throughout the experimental workflow. Here is a systematic troubleshooting guide:
-
Sample Preparation and Extraction:
-
Inefficient Lysis and Extraction: Long-chain acyl-CoAs are often present at low intracellular concentrations and can be challenging to extract efficiently.
-
Solution: Ensure rapid quenching of metabolic activity by flash-freezing tissue samples in liquid nitrogen or using cold methanol (B129727) for cell harvesting.[1] Employ robust homogenization techniques, such as sonication or bead beating, in an appropriate extraction solvent. A common and effective solvent mixture is acetonitrile/methanol/water (2:2:1 v/v/v).[2] For tissue samples, solid-phase extraction (SPE) can improve recovery and remove interfering substances.[3][4]
-
-
Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process. The use of acidic conditions (e.g., formic acid) can help to minimize degradation.[5] Promptly process samples after collection.
-
-
Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metal surfaces, which can lead to significant sample loss.[6]
-
Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips for all sample handling steps.
-
-
-
Liquid Chromatography:
-
Poor Chromatographic Resolution: Co-elution with more abundant lipids can cause ion suppression and mask the signal of this compound.
-
Solution: Optimize your chromatographic method. Reversed-phase chromatography using a C18 or C8 column is commonly employed.[3][4][7] A gradient elution with a mobile phase containing an ion-pairing agent or a high pH buffer (e.g., ammonium (B1175870) hydroxide) can improve peak shape and separation for acyl-CoAs.[3][4][7]
-
-
Peak Tailing: This can lead to poor integration and reduced sensitivity.
-
-
Mass Spectrometry:
-
Suboptimal Ionization: The choice of ionization mode can significantly impact sensitivity.
-
Solution: While both positive and negative electrospray ionization (ESI) can be used, positive ion mode has been reported to be more sensitive for the detection of long-chain acyl-CoAs.[8]
-
-
Incorrect Mass Spectrometry Parameters: Inappropriate selection of precursor and product ions, as well as collision energy, will result in a weak or absent signal in tandem MS (MS/MS) experiments.
-
Solution: Optimize MS parameters using a pure standard of a similar long-chain acyl-CoA if a this compound standard is unavailable. For positive ion mode, the neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs that can be used for precursor ion scanning or multiple reaction monitoring (MRM).[1][3][4][8]
-
-
Question: I am observing high background noise in my chromatograms, making it difficult to detect my analyte.
Answer:
High background noise can originate from the sample matrix, solvents, or the LC-MS system itself.
-
Sample-Related Noise:
-
Matrix Effects: Biological samples are complex and contain numerous molecules that can interfere with the detection of your target analyte.
-
-
System-Related Noise:
-
Contaminated Solvents: Impurities in the mobile phase can contribute to high background.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
-
-
Dirty Ion Source or Mass Spectrometer: Over time, the ion source and other components of the mass spectrometer can become contaminated, leading to increased noise.
-
Solution: Perform regular cleaning and maintenance of the mass spectrometer according to the manufacturer's recommendations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and reproducible method for the analysis of acyl-CoAs, including long-chain species like this compound.[3] This technique offers high selectivity and allows for quantification at very low concentrations.
Q2: What are the typical limits of quantification (LOQ) for long-chain acyl-CoAs using LC-MS/MS?
A2: The LOQ can vary depending on the specific compound, the sample matrix, and the instrumentation used. However, recent methods have reported LOQs in the low nanomolar range. For example, one study reported an LOQ of 4.2 nM for very-long-chain acyl-CoAs.[6]
Q3: Is a chemical derivatization step necessary for the detection of this compound?
A3: While not always mandatory, derivatization can improve chromatographic properties and sensitivity. One strategy involves phosphate methylation, which can lead to better peak shapes and reduced analyte loss due to adsorption.[6]
Q4: How can I quantify the absolute concentration of this compound in my samples?
A4: Absolute quantification requires the use of an internal standard. Ideally, a stable isotope-labeled version of this compound should be used. If this is not available, a structurally similar odd-chain fatty acyl-CoA, which is not naturally abundant in the sample, can be used as a surrogate standard.[8] A calibration curve is then generated using known concentrations of the standard to determine the concentration of the analyte in the sample.
Quantitative Data Summary
The following table summarizes the reported limits of quantification (LOQ) for long-chain acyl-CoA detection using various LC-MS/MS methods.
| Analyte Class | Method | Limit of Quantification (LOQ) | Reference |
| Very-Long-Chain Acyl-CoAs | Phosphate Methylation LC-MS/MS | 4.2 nM | [6] |
| Short-Chain Acyl-CoAs | Phosphate Methylation LC-MS/MS | 16.9 nM | [6] |
| Long-Chain Acyl-CoAs | LC-ESI-MS/MS | 0.1 - 15.0 pmol/µL | [4] |
| Lactoyl-CoA | LC-HRMS | 3 fmol on column | [9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Tissues by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs from tissue samples.
1. Sample Preparation and Homogenization:
-
Excise tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 20-100 mg).
-
In a pre-chilled tube, add the frozen tissue and an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol/water).[10]
-
Homogenize the tissue using a bead beater or sonicator while keeping the sample on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube for further processing.
2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate elution solvent.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile/water with 50 mM ammonium acetate).[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Develop a gradient to effectively separate long-chain acyl-CoAs (e.g., a linear gradient from 2% to 95% B over 15 minutes).[10]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]+ ion for this compound.
-
Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da.[1][3][4][8]
-
Parameter Optimization: Optimize collision energy, declustering potential, and other source parameters using a standard if available.
-
Visualizations
Signaling Pathway
Caption: Activation of PPARα signaling by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic 13-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 13-MethylHexadecanoyl-CoA. The information is designed to help you address common issues encountered during purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for assessing the purity of synthetic this compound?
A1: The primary recommended methods for purity and identity confirmation are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS/MS is highly sensitive and specific for quantifying the target compound and potential impurities.[1][2] It is particularly effective for detecting trace-level impurities.
-
¹H and ¹³C NMR provide detailed structural information, confirming the identity of the 13-methyl group and the integrity of the acyl-CoA molecule.[3][4] It is also useful for identifying major impurities.
Q2: What are the potential impurities I should be aware of in my synthetic this compound sample?
A2: Impurities in synthetic lipids can arise from various sources, including starting materials and the synthesis process itself.[5][6][7][8] For this compound, potential impurities may include:
-
Unreacted Starting Materials: Residual 13-methylhexadecanoic acid and Coenzyme A.
-
Byproducts of Synthesis: Adducts or incompletely formed products from the coupling reaction.
-
Positional Isomers: Isomers with the methyl group at a different position on the fatty acid chain.
-
Degradation Products: Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A. Acyl-CoA thioesters can be unstable in aqueous solutions.[9]
-
Oxidized Species: Oxidation of the thioester or other parts of the molecule.
Q3: How should I store my synthetic this compound to maintain its purity?
A3: Long-chain acyl-CoA thioesters are susceptible to degradation, particularly hydrolysis.[9] For optimal stability, store the compound as a lyophilized powder at -20°C or -80°C. For solutions, use anhydrous organic solvents and store at low temperatures. If aqueous buffers are necessary for your experiment, prepare the solution fresh and use it promptly.
Troubleshooting Guides
HPLC & LC-MS Analysis
Issue 1: I am observing poor peak shape (tailing or fronting) for this compound in my reverse-phase HPLC chromatogram.
-
Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Ensure your mobile phase contains an appropriate modifier. For acyl-CoAs, using a buffer like ammonium (B1175870) hydroxide (B78521) or an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) can improve peak shape.[1]
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of the molecule. Experiment with slight adjustments to the pH.
-
Column Choice: A C8 or C18 column with high purity silica (B1680970) and end-capping is recommended for lipid analysis.[2][10]
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid solvent mismatch effects.
-
Issue 2: My LC-MS signal for this compound is weak or inconsistent.
-
Potential Cause: Ion suppression, poor ionization, or compound degradation.
-
Troubleshooting Steps:
-
Optimize MS Parameters: Infuse a standard solution of this compound to optimize source parameters (e.g., spray voltage, gas flows, temperature).[1]
-
Check for Ion Suppression: Your sample matrix may contain components that suppress the ionization of your analyte. Dilute your sample to see if the signal-to-noise ratio improves.
-
Confirm MS/MS Transition: For tandem mass spectrometry, ensure you are using an appropriate precursor-product ion transition. For long-chain acyl-CoAs in positive ion mode, a common transition is the neutral loss of the 3'-phospho-AMP-pantetheine portion (507 Da).[1][11]
-
Sample Stability: Prepare samples fresh and keep them cool in the autosampler to prevent degradation.[9]
-
Data Presentation
Table 1: Example HPLC Purity Analysis of a Synthetic Batch of this compound
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 5.2 | 1.2 | Coenzyme A (degradation product) |
| 2 | 12.8 | 97.5 | This compound |
| 3 | 14.1 | 0.8 | 13-Methylhexadecanoic acid |
| 4 | 14.5 | 0.5 | Unknown impurity |
Table 2: Example LC-MS/MS Parameters for Purity Assessment
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (1:1) |
| Gradient | 50% to 100% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound |
| Product Ion (m/z) | [M+H - 507]⁺ |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
-
Preparation of Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic this compound in a suitable solvent (e.g., a small amount of methanol, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Gradient: 20% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Identity Confirmation by LC-MS/MS
-
LC Conditions: Use the parameters outlined in Table 2.
-
MS/MS Method:
-
Set the mass spectrometer to operate in positive ion mode.
-
Create a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.
-
Define the precursor ion as the [M+H]⁺ for this compound.
-
Define the product ion corresponding to the characteristic neutral loss of 507 Da.[1]
-
-
Analysis:
-
Inject the sample and acquire data.
-
Confirm the presence of the peak at the expected retention time with the correct precursor-product ion transition. This confirms the identity of the compound.
-
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of Synthetic 13-MethylHexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic 13-MethylHexadecanoyl-CoA. We present a comparative analysis of its performance against a well-characterized alternative, palmitoyl-CoA, supported by detailed experimental protocols and quantitative data. This document is intended to equip researchers with the necessary tools to objectively assess the functionality of synthetic long-chain fatty acyl-CoAs in relevant biological contexts.
Introduction to this compound
This compound is a branched-chain fatty acyl-coenzyme A (acyl-CoA). Like other long-chain acyl-CoAs, it is a crucial intermediate in various metabolic and signaling pathways. Acyl-CoAs are the activated form of fatty acids and serve as substrates for a multitude of enzymes, including those involved in energy production through β-oxidation and the synthesis of complex lipids. Furthermore, they can act as signaling molecules, notably as ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose homeostasis. The validation of the biological activity of a synthetic version of this molecule is paramount to ensure its utility in research and drug discovery.
Comparative Analysis of Biological Activity
To validate the biological activity of synthetic this compound, we propose a head-to-head comparison with palmitoyl-CoA, a common saturated long-chain fatty acyl-CoA. The primary assay focuses on the activation of PPARα, a nuclear receptor for which long-chain acyl-CoAs are known ligands.
Table 1: Comparative Ligand Binding Affinity for PPARα
| Compound | IC50 (nM) for PPARα Binding | Relative Binding Affinity (%) |
| Synthetic this compound | [Insert Experimental Data] | [Calculate Relative to Control] |
| Palmitoyl-CoA (Alternative) | [Insert Experimental Data] | [Calculate Relative to Control] |
| Unlabeled Control Ligand | [Insert Known Value] | 100% |
Note: The data in this table is illustrative. Actual values should be generated following the experimental protocols outlined below.
Table 2: Quantitative Analysis by LC-MS/MS
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | ~1019.4 | [To be determined] | [To be determined] | [To be determined] |
| Palmitoyl-CoA | 1005.9 | 1006.4 | 499.4 | [To be determined] |
Note: The precursor and product ions for this compound need to be determined experimentally, though they are expected to be similar to other long-chain acyl-CoAs with a neutral loss of the CoA moiety.
Experimental Protocols
PPARα Competitive Binding Assay (TR-FRET)
This protocol is adapted from the LanthaScreen™ TR-FRET PPARα Competitive Binding Assay.
Objective: To determine the binding affinity (IC50) of synthetic this compound to the PPARα ligand-binding domain (LBD) in comparison to palmitoyl-CoA.
Materials:
-
LanthaScreen™ TR-FRET PPARα Competitive Binding Assay Kit (contains GST-tagged PPARα-LBD, terbium-labeled anti-GST antibody, and a fluorescent pan-PPAR ligand)
-
Synthetic this compound
-
Palmitoyl-CoA (Sigma-Aldrich)
-
Assay buffer (provided in the kit)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of synthetic this compound and palmitoyl-CoA in the assay buffer.
-
To each well of the 384-well plate, add the test compounds (this compound or palmitoyl-CoA) and the fluorescent pan-PPAR ligand.
-
Add a mixture of the GST-PPARα-LBD and the terbium anti-GST antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity and purity of synthetic this compound and to quantify its concentration in solution.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Synthetic this compound.
-
Palmitoyl-CoA standard.
Procedure:
-
Sample Preparation: Dissolve a known amount of synthetic this compound in an appropriate solvent (e.g., methanol/water).
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution, for example:
-
0-2 min: 20% B
-
2-15 min: ramp to 95% B
-
15-20 min: hold at 95% B
-
20-21 min: return to 20% B
-
21-25 min: re-equilibrate at 20% B
-
-
Flow rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
For Palmitoyl-CoA: Monitor the transition of the precursor ion (e.g., m/z 1006.4) to a specific product ion (e.g., m/z 499.4).
-
For this compound: Determine the precursor ion (expected to be [M+H]+) and a characteristic product ion (likely corresponding to the acyl chain after neutral loss of the CoA moiety) through initial infusion experiments.
-
-
Optimize collision energy and other MS parameters for each compound.
-
-
Quantification: Create a standard curve using known concentrations of a reference standard (if available) or use peak area for relative quantification.
Visualizing the Biological Context
PPARα Signaling Pathway
The following diagram illustrates the central role of PPARα in lipid metabolism and how ligands like this compound can activate this pathway.
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines the logical flow of the validation process.
Caption: Workflow for validating the biological activity of synthetic this compound.
Conclusion
The validation of synthetic this compound's biological activity is a critical step in its application for research and development. By employing a robust PPARα competitive binding assay and rigorous LC-MS/MS quantification, and by comparing its performance to a well-established alternative like palmitoyl-CoA, researchers can confidently ascertain its functionality. The protocols and frameworks provided in this guide offer a clear and objective path to achieving this validation, thereby ensuring the reliability of future studies that utilize this important biological molecule.
A Comparative Analysis of 13-MethylHexadecanoyl-CoA and Palmitoyl-CoA on Cell Membrane Dynamics and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 13-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA, on the biophysical properties and signaling functions of cell membranes. Understanding the distinct impacts of these molecules is crucial for research in cellular metabolism, membrane biology, and the development of therapeutic agents targeting lipid-dependent signaling pathways.
Executive Summary
Palmitoyl-CoA, a ubiquitous intermediate in cellular metabolism, is known to influence membrane structure and function significantly. Its straight-chain nature allows for tight packing within the lipid bilayer, leading to decreased membrane fluidity and stabilization of ordered lipid domains, such as lipid rafts. In contrast, this compound, a branched-chain fatty acyl-CoA, introduces a methyl group along its acyl chain, which sterically hinders tight packing. This disruption is generally associated with an increase in membrane fluidity and destabilization of ordered lipid domains. These fundamental structural differences translate into distinct effects on membrane permeability, the localization and function of membrane proteins, and cellular signaling cascades. While extensive research has been conducted on palmitoyl-CoA, specific quantitative data for this compound is less abundant. Much of our understanding of its effects is extrapolated from studies on branched-chain fatty acids in general.
Data Presentation: Quantitative Comparison
The following table summarizes the known and inferred quantitative effects of this compound and palmitoyl-CoA on key cell membrane properties. It is important to note that direct comparative studies are limited, and some data for this compound are based on the general behavior of branched-chain fatty acids.
| Membrane Property | This compound | Palmitoyl-CoA | Supporting Experimental Data/Inference |
| Membrane Fluidity | Increases (Inferred) | Decreases | Branched-chain fatty acids are known to increase the fluidity of lipid bilayers.[1][2][3] In contrast, the straight-chain palmitoyl-CoA promotes a more ordered and less fluid membrane state. |
| Membrane Permeability | Potentially Increases (Inferred) | Decreases (at low conc.), Disrupts (at high conc.) | Increased membrane fluidity due to branched-chain fatty acids is expected to correlate with increased permeability. Palmitoyl-CoA has been shown to decrease the permeability of the inner mitochondrial membrane to anions at low concentrations but can cause non-specific disruption at higher concentrations.[4] |
| Lipid Raft Association | Likely Decreases/Disrupts (Inferred) | Promotes/Stabilizes | The disordered nature of branched-chain fatty acids would likely lead to their exclusion from or disruption of ordered lipid raft domains. Palmitoyl-CoA, through protein palmitoylation, can target proteins to lipid rafts. |
| Membrane Protein Interaction | Modulates protein function (Inferred) | Directly acylates proteins, modulates channel activity | While specific interactions are not well-documented, changes in membrane fluidity by branched-chain fatty acids would indirectly affect membrane protein conformation and function. Palmitoyl-CoA is a substrate for protein palmitoylation, a post-translational modification that alters protein localization and function, and can directly modulate ion channel activity.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Measurement of Membrane Fluidity by Fluorescence Anisotropy
Principle: This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.
Protocol:
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a defined lipid composition (e.g., POPC) by extrusion.
-
Probe Incorporation: Incubate the LUVs with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), at a molar ratio of 1:500 (probe:lipid) for 1 hour at room temperature in the dark.
-
Acyl-CoA Addition: Add varying concentrations of this compound or palmitoyl-CoA to the liposome suspension.
-
Fluorescence Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer equipped with polarizers. The excitation and emission wavelengths for DPH are typically 360 nm and 430 nm, respectively.
-
Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities measured with vertical and horizontal emission polarizers, respectively, when the excitation polarizer is vertical. G is the grating correction factor.
Assessment of Membrane Permeability using Calcein (B42510) Leakage Assay
Principle: This assay measures the release of a fluorescent dye, calcein, from liposomes upon membrane perturbation. An increase in fluorescence indicates increased membrane permeability.
Protocol:
-
Calcein Encapsulation: Prepare LUVs in a buffer containing a self-quenching concentration of calcein (e.g., 50 mM).
-
Removal of External Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye by size-exclusion chromatography.
-
Acyl-CoA Treatment: Incubate the liposomes with different concentrations of this compound or palmitoyl-CoA.
-
Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time using a fluorometer (excitation ~495 nm, emission ~515 nm).
-
Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence.
-
Data Analysis: Express the percentage of calcein leakage as a function of time for each acyl-CoA concentration.
Lipid Raft Association by Sucrose (B13894) Density Gradient Centrifugation
Principle: Detergent-resistant membranes (DRMs), which are enriched in lipids and proteins characteristic of lipid rafts, are isolated based on their low buoyant density.
Protocol:
-
Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) for 30 minutes on ice.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers in TNE buffer) in an ultracentrifuge tube.
-
Sample Loading: Mix the cell lysate with a high concentration of sucrose (to a final concentration of 40%) and place it at the bottom of the gradient.
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the protein and lipid composition of each fraction by Western blotting for raft and non-raft marker proteins (e.g., flotillin-1 and transferrin receptor, respectively) and by lipidomics. The effect of acyl-CoAs can be studied by pre-incubating cells with these molecules.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Palmitoyl-CoA signaling pathways at the cell membrane.
Caption: Experimental workflow for measuring membrane fluidity.
Caption: Biosynthesis of this compound.
Conclusion
The structural disparity between this compound and palmitoyl-CoA dictates their distinct interactions with cell membranes. Palmitoyl-CoA, with its linear acyl chain, promotes a more ordered and rigid membrane environment, facilitating the function of cellular processes that rely on stable membrane platforms. Conversely, the branched structure of this compound introduces disorder, increasing membrane fluidity, which can modulate the activity of embedded proteins and enhance membrane permeability.
For researchers and drug development professionals, these differences present unique opportunities. Targeting the enzymes that regulate the levels of these acyl-CoAs could provide a novel approach to modulating membrane-dependent cellular functions. For instance, influencing the ratio of branched-chain to straight-chain fatty acids in membranes could be a strategy to alter the efficacy of drugs that target membrane proteins or to impact signaling pathways that are sensitive to the biophysical state of the lipid bilayer. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects and to exploit these for therapeutic benefit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoyl-CoA inhibits the mitochondrial inner membrane anion-conducting channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 13-MethylHexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 13-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various biological matrices. This document outlines the performance of common analytical techniques, provides detailed experimental protocols, and illustrates the logical workflow for cross-validation studies.
Data Presentation: Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is essential for understanding cellular metabolism in both normal and diseased states.[1] While several methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for the analysis of long-chain and branched-chain fatty acyl-CoAs.[1][2] The following table summarizes the key performance characteristics of different analytical methods relevant to the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Gas Chromatography (GC) |
| Limit of Detection (LOD) | High (femtomole range)[1] | Moderate (picomole range, often requires derivatization)[1] | High (requires derivatization) |
| Limit of Quantification (LOQ) | High (femtomole to picomole range)[1] | Moderate (nanomole range)[1] | Moderate |
| Linearity (R²) | Excellent (>0.99)[1] | Good (>0.99)[1] | Good |
| Precision (%RSD) | Excellent (<15%)[3][4] | Good (<20%) | Good |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern)[1] | Moderate (risk of co-elution)[1] | High (good separation of volatile derivatives)[5] |
| Throughput | High | Moderate | Moderate |
| Derivatization Required | No | Yes (for fluorescence detection)[1] | Yes (to form volatile esters)[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for long-chain and branched-chain fatty acyl-CoA analysis and can be adapted for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the direct analysis of this compound.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
c. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]⁺, and the product ion will correspond to a specific fragment (e.g., the adenosine (B11128) diphosphate (B83284) moiety).
-
Collision Energy: Optimized for the specific analyte.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
This method requires derivatization to introduce a fluorescent tag to the acyl-CoA molecule.
a. Derivatization
-
React the extracted acyl-CoAs with a thiol-specific fluorescent labeling reagent (e.g., chloroacetaldehyde (B151913) to form the etheno-derivative).
b. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer).
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen fluorescent label.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the cleavage of the fatty acid from the CoA moiety and subsequent derivatization to a volatile ester.
a. Hydrolysis and Derivatization
-
Hydrolyze the acyl-CoA sample to release the free fatty acid (13-methylhexadecanoic acid).
-
Esterify the fatty acid to a volatile derivative, typically a methyl ester (FAME - Fatty Acid Methyl Ester), using a reagent like boron trifluoride-methanol.[6]
b. Gas Chromatography
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX70).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points.
c. Mass Spectrometry
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer will detect the characteristic mass spectrum of the 13-methylhexadecanoic acid methyl ester.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in a cross-validation study.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. aocs.org [aocs.org]
Unraveling the Metabolic Journey of 13-MethylHexadecanoyl-CoA: A Comparative Guide to Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the metabolic fate of branched-chain fatty acids like 13-MethylHexadecanoyl-CoA is crucial for elucidating cellular energy homeostasis and the pathology of metabolic diseases. Isotopic labeling stands as a powerful tool to trace the intricate pathways these molecules traverse within a cell. This guide provides an objective comparison of isotopic labeling strategies to confirm the metabolic fate of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is a critical first step in designing an experiment to track the metabolism of this compound. The most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H). The selection of the isotope and the analytical platform significantly impacts the sensitivity, specificity, and the type of information that can be obtained.
| Feature | ¹³C-Labeling | ²H-Labeling | Alternative Methods (e.g., ¹⁴C-Radiolabeling) |
| Tracer Molecule | [¹³C]-13-MethylHexadecanoyl-CoA | [²H]-13-MethylHexadecanoyl-CoA | [¹⁴C]-13-MethylHexadecanoyl-CoA |
| Detection Method | Mass Spectrometry (GC-MS, LC-MS/MS) | Mass Spectrometry (GC-MS, LC-MS/MS) | Scintillation Counting, Autoradiography |
| Primary Application | Tracing carbon backbone fate, determining entry into metabolic pathways (e.g., TCA cycle), and quantifying relative pathway contributions. | Tracing the fatty acid molecule, assessing uptake and incorporation into complex lipids. | Highly sensitive detection of labeled molecules, often used for initial pathway identification. |
| Quantitative Data | Provides detailed information on isotopologue distribution, allowing for metabolic flux analysis.[1][2][3] | Can provide quantitative data on fatty acid turnover and incorporation.[4][5] | Provides quantitative data on the amount of radioactivity in different fractions.[6] |
| Advantages | Stable, non-radioactive; provides detailed information on carbon transitions; less prone to kinetic isotope effects compared to ²H.[4] | Stable, non-radioactive; relatively lower cost of labeling compared to ¹³C. | Extremely high sensitivity. |
| Limitations | Higher cost of labeled precursors; requires sophisticated mass spectrometry for analysis. | Potential for H/D exchange in some metabolic pathways can complicate data interpretation; kinetic isotope effects can sometimes alter metabolic rates.[7] | Radioactive, requiring specialized handling and disposal; provides less detailed information on molecular transformations compared to MS-based methods. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results in metabolic tracing studies. Below are representative protocols for key experiments to investigate the metabolic fate of ¹³C-labeled this compound.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the procedure for labeling cultured cells with ¹³C-13-MethylHexadecanoyl-CoA.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, C2C12)
-
Complete cell culture medium
-
[U-¹³C]-13-MethylHexadecanoyl-CoA (synthesized or commercially available)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or other appropriate culture vessels at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C]-13-MethylHexadecanoyl-CoA complexed to fatty acid-free BSA. The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Add the labeled fatty acid-BSA complex to the complete culture medium to the desired final concentration (typically in the range of 10-100 µM).
-
-
Labeling:
-
Harvesting:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C).
-
Scrape the cells and collect the cell lysate for metabolite extraction.
-
Protocol 2: Extraction and Derivatization of Fatty Acids for GC-MS Analysis
This protocol describes the extraction of total fatty acids from labeled cells and their derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Cell lysate from Protocol 1
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Sodium sulfate (B86663) (anhydrous)
-
BF₃-methanol solution (14%) or methanolic HCl
-
Saturated NaCl solution
Procedure:
-
Lipid Extraction (Folch Method):
-
To the cell lysate, add chloroform:methanol (2:1, v/v) to achieve a final ratio of 8:4:3 (chloroform:methanol:water).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.9% NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Saponification and Methylation:
-
Extraction of FAMEs:
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a method for the extraction and analysis of ¹³C-labeled acyl-CoA species, including this compound and its downstream metabolites, by LC-MS/MS.
Materials:
-
Cell lysate from Protocol 1
-
Acetonitrile
-
Ammonium (B1175870) acetate
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Acyl-CoA Extraction:
-
To the quenched cell lysate, add ice-cold 10% trichloroacetic acid (TCA) or another suitable extraction buffer containing internal standards.[13]
-
Vortex and centrifuge at high speed to precipitate proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted acyl-CoAs onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[13][14]
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled acyl-CoA species.[15]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key metabolic pathways involved in the degradation of this compound.
This guide provides a framework for designing and executing experiments to elucidate the metabolic fate of this compound. By carefully selecting the isotopic labeling strategy and employing robust analytical methods, researchers can gain valuable insights into the complex world of branched-chain fatty acid metabolism.
References
- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound-specific δ13C and δ2H analysis of olive oil fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Comparative Lipidomics of Cells Supplemented with 13-MethylHexadecanoyl-CoA: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipidomic profiles of cells cultured with the branched-chain fatty acid (BCFA) 13-MethylHexadecanoyl-CoA against cells grown with the common straight-chain saturated fatty acid, palmitoyl-CoA. Due to the limited availability of direct comparative data for this compound, this guide utilizes findings from studies on similar iso-branched-chain fatty acids as a predictive framework. The experimental data presented is representative of the expected alterations in cellular lipid composition.
Executive Summary
Supplementing cell cultures with this compound, a branched-chain fatty acid, is anticipated to induce significant alterations in the cellular lipidome compared to supplementation with its straight-chain counterpart, palmitoyl-CoA. These changes are primarily driven by the structural differences between the two fatty acids, with the methyl branch in this compound disrupting the highly ordered packing of lipid acyl chains. This disruption is predicted to lead to an increase in membrane fluidity and a remodeling of major lipid classes, including phospholipids (B1166683) and triacylglycerols. Understanding these lipidomic shifts is crucial for research in areas such as membrane biophysics, cellular signaling, and the development of therapeutics targeting lipid metabolism.
Data Presentation: Comparative Lipid Profiles
The following tables summarize the anticipated quantitative changes in major lipid classes in cells treated with this compound versus palmitoyl-CoA. The data is presented as a hypothetical but realistic representation based on studies of similar branched-chain fatty acids.
Table 1: Hypothetical Changes in Major Phospholipid Classes
| Phospholipid Class | Control (Untreated) | Palmitoyl-CoA (100 µM) | This compound (100 µM) | Fold Change (BCFA vs SFA) |
| Phosphatidylcholine (PC) | 100 ± 8.5 | 110 ± 9.2 | 95 ± 7.8 | ↓ 0.86 |
| Phosphatidylethanolamine (PE) | 100 ± 7.9 | 105 ± 8.1 | 115 ± 9.5 | ↑ 1.10 |
| Phosphatidylinositol (PI) | 100 ± 9.1 | 98 ± 7.5 | 108 ± 8.9 | ↑ 1.10 |
| Phosphatidylserine (PS) | 100 ± 6.8 | 95 ± 7.2 | 102 ± 8.1 | ↑ 1.07 |
| Sphingomyelin (SM) | 100 ± 10.2 | 115 ± 10.8 | 90 ± 7.5 | ↓ 0.78 |
Values are represented as relative abundance (mean ± SD) normalized to the control group. BCFA: Branched-Chain Fatty Acid; SFA: Straight-Chain Fatty Acid.
Table 2: Hypothetical Changes in Triacylglycerol (TAG) and Diacylglycerol (DAG) Species
| Lipid Species | Control (Untreated) | Palmitoyl-CoA (100 µM) | This compound (100 µM) | Fold Change (BCFA vs SFA) |
| TAG (48:0) | 100 ± 12.1 | 150 ± 15.3 | 110 ± 11.8 | ↓ 0.73 |
| TAG (50:1) | 100 ± 11.5 | 130 ± 13.8 | 145 ± 14.2 | ↑ 1.12 |
| TAG (52:2) | 100 ± 10.8 | 120 ± 12.5 | 160 ± 15.9 | ↑ 1.33 |
| DAG (32:0) | 100 ± 9.7 | 140 ± 13.1 | 115 ± 10.9 | ↓ 0.82 |
| DAG (34:1) | 100 ± 8.9 | 110 ± 10.2 | 130 ± 12.5 | ↑ 1.18 |
Values are represented as relative abundance (mean ± SD) normalized to the control group. Lipid species are denoted by (total number of carbons in acyl chains:total number of double bonds).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative lipidomic analysis of cells grown with this compound.
Cell Culture and Fatty Acid Supplementation
-
Cell Line: A suitable cell line (e.g., HEK293, HepG2, or a specific cancer cell line relevant to the research) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Fatty Acid Stock Solution Preparation: 100 mM stock solutions of this compound and palmitoyl-CoA are prepared in ethanol.
-
Fatty Acid-BSA Conjugation: The fatty acid stock solutions are complexed with fatty acid-free Bovine Serum Albumin (BSA). A 10% (w/v) BSA solution is prepared in serum-free DMEM. The fatty acid stock solution is added dropwise to the BSA solution while stirring to achieve a final fatty acid concentration of 10 mM and a fatty acid:BSA molar ratio of 5:1. The solution is then incubated at 37°C for 1 hour to allow for conjugation.
-
Cell Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The growth medium is then replaced with serum-free DMEM containing the fatty acid-BSA conjugates at a final concentration of 100 µM. Control cells are treated with BSA-containing medium without the fatty acid. Cells are incubated for 24-48 hours before harvesting for lipid extraction.
Lipid Extraction
The Bligh and Dyer method is a commonly used protocol for total lipid extraction.[1]
-
Cell Harvesting: After the treatment period, the culture medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Phase Separation: 1 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture is added to each well, and the cells are scraped and transferred to a glass tube. The mixture is vortexed for 1 minute.
-
An additional 0.5 mL of chloroform is added, and the mixture is vortexed again for 1 minute.
-
Finally, 0.5 mL of water is added, and the mixture is vortexed for 1 minute, followed by centrifugation at 2000 x g for 10 minutes to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a new glass tube.
-
Drying: The solvent is evaporated under a stream of nitrogen gas. The dried lipid extract is stored at -80°C until analysis.
Mass Spectrometry-Based Lipidomics
-
Lipid Resuspension: The dried lipid extract is resuspended in a suitable solvent for mass spectrometry analysis, typically a 1:1 (v/v) chloroform:methanol solution.
-
LC-MS/MS Analysis: The lipid samples are analyzed using a high-resolution mass spectrometer (e.g., a Q-Exactive or Orbitrap instrument) coupled with a liquid chromatography system (LC-MS/MS).
-
Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the different lipid classes. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid species. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be used to acquire MS/MS spectra for lipid identification.
-
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., LipidSearch, MS-DIAL, or XCMS). This involves peak picking, lipid identification based on accurate mass and fragmentation patterns, and quantification of lipid species.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparative lipidomics analysis.
Fatty Acid Metabolism and Signaling Pathway
Caption: Overview of fatty acid metabolism and signaling.
References
The Case for Branched-Chain Fatty Acids as Bacterial Biomarkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and accurate identification of bacteria is a cornerstone of effective diagnostics and therapeutic development. While numerous methods exist, the analysis of unique cellular components offers a promising avenue for specific and sensitive detection. This guide provides a comprehensive comparison of the validation of 13-MethylHexadecanoyl-CoA, and more broadly its constituent fatty acid, 13-methylhexadecanoic acid (an iso-heptadecanoic acid), as a potential biomarker for specific bacterial groups.
While direct validation of this compound is limited in current literature, the underlying principle of using unique fatty acid profiles for bacterial identification is well-established. Branched-chain fatty acids (BCFAs), such as iso- and anteiso-forms, are significant constituents of the cell membranes of many bacterial species, particularly Gram-positive bacteria, but are less common in other microorganisms.[1] Their presence and relative abundance can serve as a chemical fingerprint to differentiate between bacterial genera and sometimes even species.[2]
This guide will delve into the experimental data supporting the use of iso-heptadecanoic acid as a bacterial biomarker, compare its prevalence across different bacterial taxa, and provide detailed protocols for its detection and analysis.
Comparative Analysis of Bacterial Fatty Acid Profiles
The cellular fatty acid composition of bacteria is a stable and reproducible characteristic when grown under standardized conditions. Gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) is the gold standard for creating these profiles. Below is a summary of the prevalence of key branched-chain fatty acids, including iso-C17:0 (13-methylhexadecanoic acid), across different bacterial genera.
| Bacterial Genus | Predominant Branched-Chain Fatty Acids | Presence of iso-C17:0 (13-methylhexadecanoic acid) | Alternative Biomarkers |
| Bacillus | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0[3][4] | Commonly present and often abundant[3][4] | Spore-specific proteins, 16S rRNA sequencing |
| Legionella | a15:0, i16:0, a17:0[5] | Present in some species, but anteiso-C17:1 can be more characteristic of specific species like L. micdadei[6] | Legionella-specific antigens (urine antigen test), PCR |
| Mycobacterium | Tuberculostearic acid (10-methyloctadecanoic acid), C16:0, C18:1[7] | Minor component, not a primary biomarker[7] | Mycolic acids, Cord factor (trehalose dimycolate)[8] |
| Gram-negative bacteria (general) | C16:1, C16:0, C18:1, cyclopropyl (B3062369) fatty acids (cyC17:0, cyC19:0)[9] | Generally absent or in very low amounts[9] | Lipopolysaccharide (LPS), specific outer membrane proteins |
Biosynthesis of Branched-Chain Fatty Acids
The synthesis of iso- and anteiso-fatty acids in bacteria starts with branched-chain amino acid precursors. For iso-fatty acids like 13-methylhexadecanoic acid, the pathway is initiated from isobutyryl-CoA, which is derived from valine. This contrasts with the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer.
Experimental Protocols
The following section details the methodologies for the key experiments involved in the analysis of bacterial fatty acids.
Protocol 1: Extraction and Derivatization of Bacterial Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from the standard MIDI Sherlock Microbial Identification System procedure.[10]
1. Harvesting of Bacterial Cells:
-
Using a sterile loop, harvest approximately 40 mg of bacterial cells from a pure culture grown on a standardized medium (e.g., Trypticase Soy Agar).[10]
-
Place the cells in a clean 13x100 mm glass culture tube.
2. Saponification:
-
Add 1.0 ml of Reagent 1 (45g NaOH, 150ml methanol, 150ml distilled water) to the tube containing the cells.[10]
-
Securely seal the tube with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex again after the first 5 minutes of heating.[10]
3. Methylation:
-
Cool the tube and add 2.0 ml of Reagent 2 (325ml 6.0N HCl, 275ml methanol).[10]
-
Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.[10]
4. Extraction:
-
Cool the tube and add 1.25 ml of Reagent 3 (200ml hexane, 200ml methyl tert-butyl ether).[10]
-
Recap and gently tumble on a rotator for 10 minutes.
-
Centrifuge at low speed to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.
5. Base Wash:
-
Add approximately 3 ml of Reagent 4 (10.8g NaOH in 900ml distilled water) to the organic phase.[10]
-
Recap and tumble for 5 minutes.
-
Transfer the final upper organic phase to a GC vial for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
Instrumentation:
-
An Agilent 7890A GC coupled with a 5975 MSD is a suitable system.[11]
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 ml/min).[12]
-
Inlet: Split/splitless injector at 250°C, with a split ratio of 10:1.[11]
-
Oven Program: 170°C to 270°C at 5°C/minute, followed by a hold.[10]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-430.[11]
-
Data Acquisition: Scan mode.
Data Analysis:
-
FAMEs are identified by their retention times and mass spectra, which are compared to a commercial library (e.g., MIDI or NIST). The relative abundance of each fatty acid is calculated based on the peak area.
Experimental Workflow for Biomarker Validation
The validation of a fatty acid as a bacterial biomarker involves a systematic workflow from sample collection to data analysis.
Conclusion
While this compound itself is not yet a validated biomarker for a specific bacterium, its corresponding fatty acid, 13-methylhexadecanoic acid, is a significant component of the fatty acid profile of many bacteria, particularly within the genus Bacillus. The analysis of bacterial fatty acid profiles through GC-MS is a robust and reproducible method for bacterial identification and classification. The presence and relative abundance of iso-heptadecanoic acid, in conjunction with other branched-chain fatty acids, can serve as a strong indicator for the presence of certain bacterial groups. Further research focusing on the quantitative comparison of this specific fatty acid across a wider range of clinically and industrially relevant bacteria could solidify its role as a more specific biomarker. The protocols and workflows outlined in this guide provide a solid foundation for researchers to pursue such validation studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Usefulness of fatty acid composition for differentiation of Legionella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Usefulness of Fatty Acid Composition for Differentiation of Legionella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reevaluation of the cellular fatty acid composition of Legionella micdadei Bari 2/158 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive fatty acid and enzyme profiles of Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycolic acids: deciphering and targeting the Achilles' heel of the tubercle bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. static.igem.org [static.igem.org]
Head-to-head comparison of different synthesis routes for 13-MethylHexadecanoyl-CoA.
For researchers and professionals in drug development and life sciences, the synthesis of specific acyl-CoA molecules like 13-MethylHexadecanoyl-CoA is a critical step for various biochemical assays and drug discovery platforms. This guide provides a comprehensive comparison of the primary synthesis routes for this compound: chemo-enzymatic synthesis and biosynthesis. We will delve into the methodologies, present quantitative data where available, and provide visual workflows to aid in selecting the most suitable approach for your research needs.
At a Glance: Comparing Synthesis Routes
| Feature | Chemo-Enzymatic Synthesis | Biosynthesis (in vivo / in vitro) |
| Principle | Chemical acylation of Coenzyme A with a 13-MethylHexadecanoic acid precursor. | Enzymatic assembly from smaller precursor molecules by fatty acid synthase (FAS) systems. |
| Typical Yield | 40-75% (estimated for long-chain acyl-CoAs) | Variable, depends on the host organism and pathway engineering. |
| Purity | High, purification via HPLC. | Can be high, but may contain other cellular acyl-CoAs. |
| Scalability | Readily scalable for small to medium quantities. | Can be scaled up through fermentation, but may require significant optimization. |
| Cost | Dependent on the cost of the fatty acid precursor and Coenzyme A. | Potentially lower reagent costs at scale, but higher initial setup and optimization costs. |
| Key Advantage | High purity and direct synthesis from a defined precursor. | Can produce the molecule in a cellular context for functional studies. |
| Key Disadvantage | Requires synthesis of the specific branched-chain fatty acid precursor. | Yield and purity can be unpredictable and require extensive optimization. |
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis offers a direct and controlled method for producing this compound from its corresponding fatty acid. Several methods exist for the acylation of Coenzyme A, with the ethylchloroformate (ECF) and carbonyldiimidazole (CDI) activation methods being the most common for long-chain fatty acids.[1]
A systematic study of various chemo-enzymatic methods for the synthesis of a range of acyl-CoA thioesters, including branched-chain representatives, provides a valuable roadmap for this approach.[1][2] While data for this compound is not explicitly provided, we can extrapolate from the results for other long-chain and branched-chain acyl-CoAs. For instance, the ECF-mediated coupling has been shown to be well-suited for α,β-unsaturated acyl-CoAs and has demonstrated yields of 40% or higher for various synthesized CoA-thioesters.[1]
Comparative Data of Chemo-Enzymatic Methods (Estimated for this compound)
| Method | Activating Agent | Typical Yield Range for Long-Chain/Branched-Chain Acyl-CoAs | Notes |
| Ethylchloroformate (ECF) Coupling | Ethylchloroformate | 40-75%[1] | Preferred for enoyl-CoA compounds, but also effective for saturated acyl-CoAs. |
| Carbonyldiimidazole (CDI) Activation | Carbonyldiimidazole | 50-70% | Generally good yields for aliphatic acyl-CoAs. |
| Symmetric Anhydride (B1165640) | Acyl Anhydride | High | Requires the synthesis of the symmetric anhydride of 13-MethylHexadecanoic acid. |
Experimental Protocol: Ethylchloroformate (ECF) Coupling Method
This protocol is adapted from a general method for the synthesis of acyl-CoAs.[1]
Materials:
-
13-MethylHexadecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Ethylchloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M
-
HPLC for purification
Procedure:
-
Dissolve 13-MethylHexadecanoic acid (10 eq.) in anhydrous THF.
-
Cool the solution to 4 °C.
-
Add triethylamine (5 eq.) and ethylchloroformate (5 eq.) to the solution and stir for 45 minutes at 4 °C. This creates the mixed anhydride.
-
In a separate vial, dissolve Coenzyme A (1 eq.) in 0.5 M NaHCO3 solution.
-
Add the CoA solution to the reaction mixture containing the mixed anhydride.
-
Stir the reaction for another 45 minutes at 22 °C.
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Purify the resulting this compound by HPLC.
-
Confirm the product identity and purity by mass spectrometry.
Chemo-Enzymatic Synthesis Workflow
Caption: Chemo-enzymatic synthesis of this compound.
Biosynthesis Routes
The biosynthesis of this compound occurs as an intermediate step in the formation of branched-chain fatty acids and hydrocarbons in various organisms, particularly insects.[3][4] This process utilizes the fatty acid synthase (FAS) machinery. The methyl branch is introduced early in the synthesis, and two primary pathways are proposed for the formation of a 3-methyl-branched fatty acyl-CoA, which would be a structural isomer of the target molecule. A similar principle would apply to the synthesis of a 13-methyl branched structure, likely involving a specific branched-chain primer.
Two main hypothesized pathways for the introduction of a methyl group are:
-
Propionate-Primed Biosynthesis: The synthesis is initiated with a propionyl-CoA starter unit instead of the usual acetyl-CoA. Subsequent elongation cycles with malonyl-CoA lead to the formation of a methyl-branched fatty acid.[3]
-
Acetate-Primed with Methylmalonyl-CoA Elongation: The synthesis starts with acetyl-CoA, and a methylmalonyl-CoA extender unit is incorporated in one of the elongation cycles to introduce the methyl branch.[3]
Proposed Biosynthetic Pathways
Caption: Proposed biosynthetic pathways for this compound.
Experimental Protocol: Isotopic Labeling to Validate Biosynthetic Pathway
This protocol provides a general framework for using isotopic labeling to trace the biosynthetic origin of the methyl branch in the fatty acyl-CoA.[3]
Materials:
-
Organism or cell culture known to produce branched-chain fatty acids.
-
¹³C-labeled precursors (e.g., [1-¹³C]propionate, [2-¹³C]acetate, or [methyl-¹³C]methionine).
-
Growth medium.
-
Solvents for lipid extraction (e.g., hexane, chloroform, methanol).
-
GC-MS or LC-MS for analysis.
Procedure:
-
Culture and Labeling: Grow the organism or cell culture in a medium supplemented with the ¹³C-labeled precursor.
-
Lipid Extraction: After a defined period, harvest the cells and perform a total lipid extraction.
-
Hydrolysis and Derivatization: Hydrolyze the acyl-CoA fraction to release the fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.
-
Mass Spectrometry Analysis: Analyze the derivatized fatty acids by GC-MS or the intact acyl-CoAs by LC-MS to determine the incorporation and position of the ¹³C label.
-
Pathway Determination: By analyzing the mass shifts and fragmentation patterns, the origin of the methyl group (from propionate (B1217596) or methylmalonyl-CoA) can be determined, thus elucidating the operative biosynthetic pathway.
Conclusion
The choice between chemo-enzymatic synthesis and biosynthesis for obtaining this compound depends heavily on the specific research goals. For applications requiring high purity and a well-defined quantity of the molecule, chemo-enzymatic synthesis is the more straightforward approach, despite the potential need to first synthesize the branched-chain fatty acid precursor. For studies focused on the biological role and production of this molecule within a living system, a biosynthetic approach, coupled with techniques like isotopic labeling, is indispensable. While direct comparative data for this compound is limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to produce and study this important molecule.
References
A Comparative Guide to the Enzymatic Targets of 13-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative enzymatic targets of 13-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA (BCFA-CoA). Due to the limited direct experimental data on this compound, this document focuses on its likely interactions based on its chemical class. The performance of its putative enzymatic targets is compared with their activity towards other well-characterized straight-chain and branched-chain fatty acyl-CoAs. All data is presented to facilitate objective comparison and is supported by detailed experimental protocols for key assays.
Introduction
This compound belongs to the class of branched-chain fatty acids, which are known to be metabolized through specific pathways, primarily within peroxisomes. Their CoA esters are also recognized as important signaling molecules, notably as ligands for nuclear receptors that regulate lipid metabolism. Understanding the enzymatic interactions of this compound is crucial for elucidating its physiological roles and its potential as a therapeutic target or modulator.
The primary putative targets for this compound fall into two main categories:
-
Peroxisomal β-Oxidation Enzymes: A specialized set of enzymes is responsible for the degradation of BCFA-CoAs.
-
Mitochondrial Acyl-CoA Dehydrogenases (ACADs): Certain ACADs that process long-chain fatty acids may also accommodate branched-chain structures.
-
Nuclear Receptors: Specifically, the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is a key regulator of lipid homeostasis.
This guide will systematically compare the activity and binding affinity of these targets with various fatty acyl-CoA substrates.
Quantitative Data Comparison
Table 1: Putative Peroxisomal β-Oxidation Enzyme Substrate Specificity
The degradation of branched-chain fatty acyl-CoAs in peroxisomes involves a distinct set of enzymes compared to the classical β-oxidation of straight-chain fatty acids. The key enzymes are branched-chain acyl-CoA oxidase, D-bifunctional protein (possessing both hydratase and dehydrogenase activity), and sterol carrier protein X (SCPx), which has thiolase activity towards branched-chain substrates.
| Enzyme | Putative Substrate (this compound) | Comparative Substrate | Substrate Type | Kinetic Parameter | Value | Reference |
| Branched-Chain Acyl-CoA Oxidase | Likely Substrate | Pristanoyl-CoA | Branched-Chain | - | High Activity | [1] |
| Palmitoyl-CoA (C16:0) | Straight-Chain | - | Low to No Activity | [1] | ||
| D-Bifunctional Protein (DBP) | Likely Substrate | Pristanoyl-CoA | Branched-Chain | - | Active | [2] |
| (2R)-2-Methyl-Hexadecanoyl-CoA | Branched-Chain | - | Active | [2] | ||
| Palmitoyl-CoA (C16:0) | Straight-Chain | - | Not a primary substrate | [2] | ||
| Sterol Carrier Protein X (SCPx) Thiolase | Likely Substrate | 3-Oxo-Pristanoyl-CoA | Branched-Chain | - | Readily Reacts | [1] |
| 3-Oxo-Palmitoyl-CoA | Straight-Chain | - | Poor Reactivity | [1] |
Note: Specific Km and Vmax values for these peroxisomal enzymes with branched-chain substrates are not widely reported in the literature. The table reflects relative activities.
Table 2: Mitochondrial Acyl-CoA Dehydrogenase (ACAD) Substrate Specificity
While peroxisomal oxidation is the primary route, mitochondrial ACADs involved in long-chain fatty acid metabolism may also interact with this compound.
| Enzyme | Putative Substrate (this compound) | Comparative Substrate | Substrate Type | Kinetic Parameter | Value | Reference |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Possible Substrate | Palmitoyl-CoA (C16:0) | Straight-Chain | Optimal Substrate | High Activity | [3][4] |
| Myristoyl-CoA (C14:0) | Straight-Chain | - | Active | [3] | ||
| Stearoyl-CoA (C18:0) | Straight-Chain | - | Active | [5] | ||
| Acyl-CoA Dehydrogenase 9 (ACAD9) | Possible Substrate | Palmitoyl-CoA (C16:0) | Straight-Chain | Specific Activity | 780 ± 145 mU/mg | [6] |
| Palmitoleoyl-CoA (C16:1) | Unsaturated | Relative Activity | ~110% of C16:0 | [6] | ||
| Stearoyl-CoA (C18:0) | Straight-Chain | Relative Activity | ~50% of C16:0 | [6] | ||
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Possible Substrate | 2-Methyl-Pentadecanoyl-CoA | Branched-Chain | - | Active | [7] |
| Palmitoyl-CoA (C16:0) | Straight-Chain | - | Active | [8] | ||
| 5-cis-Tetradecenoyl-CoA (C14:1) | Unsaturated | Catalytic Efficiency | High | [8] |
Table 3: PPARα Ligand Binding Affinity
Fatty acyl-CoAs are potent ligands for the nuclear receptor PPARα, which regulates the expression of genes involved in fatty acid oxidation.
| Receptor | Putative Ligand (this compound) | Comparative Ligand | Ligand Type | Binding Parameter (Kd) | Value (nM) | Reference |
| PPARα | High Affinity Ligand | Phytanoyl-CoA | Branched-Chain | Kd | ~11 | [9] |
| Pristanoyl-CoA | Branched-Chain | Kd | ~11 | [9] | ||
| Palmitoyl-CoA (C16:0) | Saturated Straight-Chain | Kd | 1-13 | [10] | ||
| Oleoyl-CoA (C18:1) | Unsaturated Straight-Chain | Kd | 1-14 | [10] | ||
| Lignoceroyl-CoA (C24:0) | Very Long-Chain | Kd | 3-29 | [9] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway
The following diagram illustrates the putative peroxisomal β-oxidation pathway for branched-chain fatty acids like this compound.
Caption: Peroxisomal β-oxidation of a branched-chain fatty acyl-CoA.
Regulatory Pathway
This diagram shows the activation of PPARα by fatty acyl-CoAs, leading to the transcription of target genes.
Caption: PPARα activation by a fatty acyl-CoA ligand.
Experimental Workflow
The workflow for determining the kinetic parameters (Km and Vmax) of an enzyme with a fatty acyl-CoA substrate is depicted below.
References
- 1. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Genetic Disorder in Mitochondrial Fatty Acid β-Oxidation: ACAD9 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 13-MethylHexadecanoyl-CoA: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 13-MethylHexadecanoyl-CoA, ensuring a safe and compliant workflow.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, must follow a structured and cautious process. The following steps outline the recommended procedure for its disposal as hazardous chemical waste.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless explicitly determined to be non-hazardous by a qualified professional.
-
Do not dispose of this chemical down the drain or in regular trash.[3]
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap for waste collection.[4][5][6] The original container is often the best option if it is in good condition.[4][6]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6][7]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]
-
Ensure the container is kept closed except when adding waste.[5][7]
-
Segregate the waste from incompatible materials. For instance, store it away from strong acids, bases, and oxidizing agents.[4]
-
Use secondary containment, such as a lab tray, to capture any potential leaks.[5]
4. Request for Disposal:
-
Adhere to your institution's specific time and quantity limits for hazardous waste accumulation.[5][6]
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[5][7] Provide them with all necessary information about the waste.
Quantitative Data for Disposal Management
To ensure compliance and safety, adhere to the following quantitative guidelines for hazardous waste management.
| Parameter | Guideline | Source |
| Container Headspace | Leave at least one-inch of headroom to allow for expansion. | [4] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container. | [5] |
| Maximum Accumulation Time | Typically 90 days from the first addition of waste to the container. | [5] |
| Maximum Accumulation Volume | Generally up to 55 gallons for a single hazardous waste stream before requiring collection within three days. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicea.com [chemicea.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 13-MethylHexadecanoyl-CoA
For Immediate Implementation by Laboratory Personnel
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate potential hazards such as skin and eye irritation, and exposure to flammable solids.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended to protect against chemical splashes and skin contact.[2][3][4] |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Essential for protecting eyes from splashes of chemicals or other liquids.[2][3][5] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[2][5] |
| Body Protection | Laboratory coat or Gown | A flame-retardant and antistatic lab coat is recommended to protect skin and clothing.[1][3] Gowns can be disposed of with other contaminated waste.[3] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary.[6] |
Operational Plan: A Step-by-Step Guide for Safe Handling
Proper handling procedures are paramount to prevent contamination and accidental exposure. Acyl-CoA compounds can be sensitive to air and moisture.[1]
1. Preparation and Handling Environment:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Ensure the handling area is free of ignition sources such as open flames, hot surfaces, and sparks.[1][6]
-
Handle and store the compound under an inert gas, such as argon or nitrogen, to prevent degradation.[1]
2. Handling the Compound:
-
Before handling, wash hands thoroughly and put on all required PPE.
-
Allow the container to reach room temperature before opening to avoid condensation of moisture.
-
When weighing or transferring the solid, use appropriate tools (e.g., spatula, weigh paper) and minimize the creation of dust.
-
For creating solutions, add the solvent to the solid slowly to avoid splashing.
3. Post-Handling Procedures:
-
Tightly close the container after use.
-
Wash hands and face thoroughly after handling the substance.[1]
-
Clean the work area and any equipment used.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of 13-MethylHexadecanoyl-CoA and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, weigh papers, and pipette tips, should be considered chemical waste.
-
Unused or waste solutions of the compound should also be collected as chemical waste.
2. Waste Collection and Storage:
-
Collect all solid and liquid chemical waste in a designated, properly labeled, and sealed waste container.
-
The container should be stored in a well-ventilated, secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[7][8]
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fatfinger.io [fatfinger.io]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
